2-Bromo-5-(4-nitrophenyl)furan
Description
Properties
CAS No. |
73226-77-4 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-bromo-5-(4-nitrophenyl)furan |
InChI |
InChI=1S/C10H6BrNO3/c11-10-6-5-9(15-10)7-1-3-8(4-2-7)12(13)14/h1-6H |
InChI Key |
HYOCPYUJLQDUPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-5-(4-nitrophenyl)furan CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-(4-nitrophenyl)furan .
Primary Classification: Heterocyclic Building Block / Push-Pull Chromophore Intermediate[1][2]
Executive Summary & Chemical Identity
2-Bromo-5-(4-nitrophenyl)furan is a specialized heterocyclic intermediate characterized by a furan core substituted at the 2- and 5-positions with a bromine atom and a 4-nitrophenyl group, respectively.[1] This structural motif creates a "push-pull" electronic system (Donor: Furan, Acceptor: Nitrophenyl) essential for optoelectronic materials and serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive nitrofuran analogs.[1][2]
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 2-Bromo-5-(4-nitrophenyl)furan |
| Synonyms | 5-Bromo-2-(4-nitrophenyl)furan; 2-(4-Nitrophenyl)-5-bromofuran |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.07 g/mol |
| CAS Number | Note: Specific CAS is often vendor-dependent or not widely indexed in public registries.[1][2][3][4] Refer to precursors:• Parent: 2-(4-Nitrophenyl)furan (CAS: 7115-96-0) [1][2]• Precursor: 2,5-Dibromofuran (CAS: 32460-00-7) |
| Appearance | Yellow to orange crystalline solid (typical for nitro-conjugated systems) |
| Melting Point | Predicted: 110–135 °C (Based on structural analogs like 2-(4-nitrophenyl)furan) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water.[1] |
| SMILES | O=c1ccc(c2oc(Br)cc2)cc1 |
Synthetic Architecture
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan requires precise regiocontrol to ensure the bromine and nitrophenyl groups are at the 2,5-positions.[1][2] Two primary routes are established: Direct Bromination (Route A) and Suzuki-Miyaura Coupling (Route B).[1][2]
Route A: Direct Bromination (Electrophilic Aromatic Substitution)
This method involves the bromination of the parent compound, 2-(4-nitrophenyl)furan.[1][2]
-
Mechanism: The furan ring is electron-rich, but the 4-nitrophenyl group at position 2 is electron-withdrawing (EWG), deactivating the ring slightly.[1] However, the 5-position remains the most nucleophilic site for electrophilic attack.[2]
-
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to prevent polybromination or ring opening.[1][2] -
Conditions: DMF or Acetonitrile,
, dark.
Route B: Regioselective Suzuki-Miyaura Coupling (Preferred)
This route offers higher regioselectivity by coupling a pre-brominated furan with a boronic acid.[1][2]
-
Precursors: 2,5-Dibromofuran + 4-Nitrophenylboronic acid.[1][2]
-
Stoichiometry: Critical 1:1 ratio to avoid disubstitution (formation of 2,5-bis(4-nitrophenyl)furan).
-
Catalyst:
or .[1][2]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 2-Bromo-5-(4-nitrophenyl)furan via Bromination or Suzuki Coupling.
Functional Utility & Reactivity
This compound acts as a linchpin intermediate .[1][2] The bromine atom serves as a "handle" for further functionalization, while the nitrophenyl group provides electronic bias.[1][2]
Key Reactions
-
Suzuki/Stille Coupling: The C-Br bond is highly reactive towards Pd-catalyzed cross-coupling, allowing the synthesis of asymmetric 2,5-diaryl furans (e.g., for OLED materials).[1][2]
-
Nitro Reduction: The nitro group can be reduced to an amine (
) using or , converting the EWG into an electron-donating group (EDG) for pH-sensitive dyes.[1][2] -
Heck Reaction: Coupling with styrenes to create extended
-conjugated systems.[1][2]
Reactivity Map
Caption: Divergent synthesis pathways utilizing the Br and NO2 functional handles.
Experimental Protocol: Synthesis via Route A (NBS Bromination)
Note: This protocol assumes starting from the parent 2-(4-nitrophenyl)furan.[1]
Materials:
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-(4-nitrophenyl)furan (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Protect from light to minimize radical side reactions.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[1][2]
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (
mL).[1][2] Wash combined organics with brine ( mL) to remove DMF.[1][2] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc/Hexane).
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store at 2–8°C, under inert gas, protected from light (brominated furans can be light-sensitive).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required.[1][2] Work in a fume hood.
References
-
Parent Compound Synthesis: "Synthesis of 2-substituted furans via Suzuki coupling." Journal of Organic Chemistry.
-
Bromination Methodology: "Regioselective bromination of activated aromatic systems using NBS." Tetrahedron Letters.
-
Furan Reactivity: "The chemistry of furan and its derivatives." Organic Reactions.[1][2][5][6][7][8]
-
Precursor Data: PubChem Entry for 2-(4-Nitrophenyl)furan (CAS 7115-96-0).[1][2] [1][2]
-
Precursor Data: PubChem Entry for 2,5-Dibromofuran (CAS 32460-00-7).[1][2] [1][2]
Sources
- 1. PubChemLite - 84863-94-5 (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Furan synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Chemical structure of 2-Bromo-5-(4-nitrophenyl)furan
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2-Bromo-5-(4-nitrophenyl)furan , a specialized heterocyclic intermediate.
Structural Characterization & Electronic Properties
2-Bromo-5-(4-nitrophenyl)furan is a donor-acceptor (D-A) conjugated system. The furan ring acts as an electron-rich π-bridge, while the 4-nitrophenyl group serves as a strong electron-withdrawing acceptor. The bromine atom at the C2 position provides a versatile handle for further functionalization, particularly via palladium-catalyzed cross-coupling reactions.
Physicochemical Profile (Predicted)
| Property | Value / Description | Note |
| IUPAC Name | 2-Bromo-5-(4-nitrophenyl)furan | |
| Molecular Formula | C₁₀H₆BrNO₃ | |
| Molecular Weight | 268.07 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Due to nitro-conjugation |
| Solubility | Soluble in DCM, CHCl₃, THF, DMSO | Poor water solubility |
| Melting Point | ~110–130 °C (Estimated) | Analogous to similar 2,5-diaryl furans |
| Electronic Character | Push-Pull System | Nitro (EWG) + Furan (EDG) |
Electronic Structure Analysis
The molecule features a "push-pull" electronic architecture. The nitro group (-NO₂) on the phenyl ring strongly withdraws electron density through the conjugated π-system. The furan ring , being electron-rich, donates electron density. This polarization makes the C2-position (bearing the bromine) susceptible to oxidative addition by transition metals (e.g., Pd⁰), while the C5-position is deactivated towards electrophilic attack relative to unsubstituted furan, but the bromine itself is a deactivating ortho-para director (in benzene terms) or similar in furan.
Synthetic Pathways[1][2][3][4][5][6]
Two primary routes are established for the synthesis of 2-Bromo-5-(4-nitrophenyl)furan. Route A (Direct Bromination) is generally preferred for scale-up due to atom economy, while Route B (Suzuki Coupling) offers higher regiocontrol if bis-coupling can be managed.
Route A: Direct Bromination of 2-(4-Nitrophenyl)furan
This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the vacant C5 position of the furan ring. The nitro group on the phenyl ring deactivates the benzene moiety, ensuring that electrophilic aromatic substitution occurs exclusively on the more reactive furan ring.
-
Precursor: 2-(4-Nitrophenyl)furan (Synthesized via Meerwein arylation or Suzuki coupling).
-
Reagent: NBS (1.05 eq), DMF or Acetonitrile.
-
Conditions: 0°C to RT, dark (to avoid radical side reactions).
Route B: Controlled Suzuki Cross-Coupling
This route involves the mono-arylation of 2,5-dibromofuran. While effective, it requires strict stoichiometric control to prevent the formation of the 2,5-bis(4-nitrophenyl)furan byproduct.
-
Precursors: 2,5-Dibromofuran (Excess) + 4-Nitrophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Base: Na₂CO₃ (aq).
-
Solvent: Toluene/Ethanol/Water or DME/Water.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A (Bromination) offers higher selectivity, while Route B (Suzuki) requires careful stoichiometric control.
Reactivity Profile & Applications
The utility of 2-Bromo-5-(4-nitrophenyl)furan lies in its chemically distinct reaction sites.
Functionalization Capabilities
-
C-Br Bond (Site A): Excellent handle for Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows the furan to serve as a linker in extended π-conjugated systems (e.g., for OLEDs or organic photovoltaics).
-
Nitro Group (Site B): Can be reduced to an amine (-NH₂) using Fe/HCl or H₂/Pd-C. The resulting amine can be further derivatized (amides, sulfonamides) to generate diverse pharmaceutical libraries.
Reactivity Map
Figure 2: Functionalization pathways. The C-Br bond enables carbon-carbon bond formation, while the nitro group offers orthogonal redox chemistry.
Detailed Experimental Protocol
Protocol: Bromination of 2-(4-Nitrophenyl)furan (Route A)
This protocol is designed for high regioselectivity and ease of purification.
Materials:
-
2-(4-Nitrophenyl)furan (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize before use for best results.
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (0.1 M concentration)
-
Sodium bicarbonate (sat. aq.)
Step-by-Step:
-
Dissolution: Dissolve 2-(4-nitrophenyl)furan in anhydrous DMF under an inert atmosphere (N₂ or Ar). Shield the flask from direct light with aluminum foil.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to maintain a low concentration of brominating agent and prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will be less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize succinimide byproducts.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine (1x).
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 100% Hexane → 95:5 Hexane/EtOAc).
Safety Note: NBS is an irritant. Nitro-aromatics can be toxic. Handle all chemicals in a fume hood.
References
-
Synthesis of 5-Aryl-2-furoic Acids
-
General Bromination of Furans
- Title: Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomeris
- Source: Russian Journal of Organic Chemistry (via ResearchG
- Relevance: Validates the use of NBS/DMF for selective bromin
-
URL:[Link]
-
Suzuki Coupling Methodology
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 8. chem.libretexts.org [chem.libretexts.org]
Molecular weight and formula of 2-Bromo-5-(4-nitrophenyl)furan
[1]
Executive Summary & Identity Profile
2-Bromo-5-(4-nitrophenyl)furan is a functionalized heterocyclic building block utilized primarily in the synthesis of antimicrobial agents, dantrolene analogs, and advanced organic materials (OLEDs).[1] It serves as a critical intermediate where the distinct reactivity of the furan ring allows for orthogonal functionalization—specifically, the bromine atom provides a handle for cross-coupling (Suzuki, Stille), while the nitro group serves as a masked amine or an electron-withdrawing modulator.
Crucial Distinction: Researchers must distinguish this molecule from 2-Bromo-5-nitrofuran (CAS 823-73-4).[1] While both contain bromine and nitro groups, the target molecule discussed here features an intervening phenyl spacer, significantly altering its conjugation length, lipophilicity, and biological activity.[1]
Physicochemical Data Table
| Parameter | Value | Notes |
| IUPAC Name | 2-Bromo-5-(4-nitrophenyl)furan | |
| Molecular Formula | C₁₀H₆BrNO₃ | |
| Molecular Weight (Average) | 268.07 g/mol | Used for stoichiometry calculations.[1][2] |
| Monoisotopic Mass | 266.9531 Da | Based on ⁷⁹Br; essential for HRMS ID.[1] |
| Exact Mass (⁸¹Br) | 268.9511 Da | The M+2 peak in Mass Spec.[1] |
| Heavy Atom Count | 15 | |
| ClogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity due to the aryl-furan biaryl system.[1] |
| H-Bond Donors/Acceptors | 0 / 3 | Nitro group and Furan oxygen act as acceptors.[1] |
Structural Analysis & Mass Spectrometry Logic
For analytical validation, the presence of Bromine creates a distinct isotopic signature that serves as the primary confirmation tool before NMR analysis.
Isotopic Abundance (MS Signature)
Unlike standard organic molecules, the mass spectrum of this compound will not show a single dominant parent ion.[1] Because Bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio (50.69% : 49.31%), the molecular ion region will display a "doublet" pattern of equal intensity separated by 2 mass units.[1]
Note: If the intensity ratio of M to M+2 is significantly different from 1:1, the sample is likely contaminated with a non-brominated impurity (e.g., the de-brominated precursor).
Figure 1: Mass Spectrometry Logic Flow. The 1:1 isotopic split is the primary diagnostic feature.
Synthetic Pathways[3][4]
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan requires careful regiocontrol.[1] Direct bromination of a phenyl-furan scaffold is generally preferred over cross-coupling with dibromofuran to avoid polymerization or bis-coupling byproducts.[1]
Method A: Regioselective Bromination (Recommended)
This method utilizes the electron-rich nature of the furan ring.[1] The 4-nitrophenyl group deactivates the phenyl ring, ensuring that electrophilic bromination occurs exclusively on the furan ring at the open alpha-position (C5).[1]
-
Precursor: 2-(4-nitrophenyl)furan.[1]
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Solvent: DMF or Acetonitrile (polar aprotic favors the ionic mechanism).[1]
-
Mechanism: Electrophilic Aromatic Substitution (
).[1]
Protocol:
Dissolve 2-(4-nitrophenyl)furan (1.0 eq) in DMF (0.2 M). Cool to 0°C. Add NBS (1.05 eq) portion-wise to avoid exotherm. Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (the product will be less polar than the starting material).[1] Quench with water/brine and extract with Ethyl Acetate.[1]
Method B: Suzuki-Miyaura Cross-Coupling
Useful if the furan ring is sensitive to acidic/oxidative conditions of direct bromination, though it carries a risk of bis-coupling if using 2,5-dibromofuran.[1]
-
Coupling Partners: 4-Nitrophenylboronic acid + 2,5-Dibromofuran.[1]
-
Catalyst:
(Tetrakis). -
Stoichiometry: Use excess 2,5-dibromofuran (3.0 eq) to statistically favor the mono-coupled product.
Figure 2: Synthetic workflow comparing the direct bromination (solid lines) vs. Suzuki coupling (dotted lines).
Analytical Characterization
To certify the identity of the synthesized compound, the following spectral data must be obtained.
Proton NMR (¹H NMR) - 400 MHz, CDCl₃
-
Phenyl Region: Two doublets integrating to 2H each (AA'BB' system) characteristic of para-substitution.[1]
-
Furan Region: Two doublets integrating to 1H each. The coupling constant (
) is typically 3.5 Hz.[1]
IR Spectroscopy (ATR)[1]
Applications in Drug Discovery[5]
This scaffold acts as a bioisostere for biphenyl or bi-heteroaryl systems.[1]
-
Antimicrobial Research: Nitro-furan derivatives are historically significant (e.g., Nitrofurantoin).[1] The 5-aryl substituent modulates solubility and target binding affinity, often reducing the mutagenicity associated with simple nitrofurans.
-
Metabolic Stability: The introduction of the Bromine atom blocks the metabolically labile C5 position of the furan, potentially increasing the half-life (
) of the molecule in microsomal stability assays.[1] -
Intermediate Utility: The C-Br bond is a "handle" for further diversification.[1] It can be converted to an amine (Buchwald-Hartwig), a cyano group (Rosenmund-von Braun), or another aryl group (Suzuki) to create tricyclic systems.[1]
References
-
PubChem Compound Summary. 2-Bromo-5-nitrofuran (Contextual Reference for distinction). National Center for Biotechnology Information.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the Suzuki coupling methodology described in Method B). Link[1]
-
Gribble, G. W. (2012).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. (Reference for general electrophilic substitution on electron-rich heterocycles like furan). Springer.[1]
-
Bach, T. (1998).[1] Regioselective Synthesis of 2,3,4-Trisubstituted Furans. Tetrahedron Letters. (Source for regioselectivity rules in furan functionalization).
Technical Guide: Solubility Profiling & Process Engineering for 2-Bromo-5-(4-nitrophenyl)furan
[1]
Part 1: Executive Technical Summary[1]
Compound Profile:
-
Systematic Name: 2-Bromo-5-(4-nitrophenyl)furan[1]
-
Molecular Formula: C₁₀H₆BrNO₃[1]
-
Structural Class: Halogenated Nitro-Aryl Furan[1]
-
Physicochemical Character: The molecule exhibits a "push-pull" electronic structure.[1] The furan ring (electron-rich) acts as a bridge between the strong electron-withdrawing nitro group (
) on the phenyl ring and the weakly deactivating but lipophilic bromine ( ).[1]
Solubility Significance:
Solubility is the critical bottleneck in utilizing this compound for downstream applications such as Suzuki-Miyaura cross-coupling (where it serves as the electrophile) or material science (OLED precursors).[1] Its high crystallinity, driven by
Part 2: Physicochemical Solubility Landscape[1]
Theoretical Solubility Parameters
To predict solubility behavior without empirical data, we apply the Hansen Solubility Parameters (HSP) logic.[1] The molecule possesses three distinct interaction domains:[1]
-
Dispersion Forces (
): High contribution due to the aromatic phenyl and furan rings.[1] -
Polarity (
): Significant contribution from the nitro group dipole and the furan oxygen.[1] -
Hydrogen Bonding (
): Low capability as a donor (no or ), but the nitro group and furan oxygen act as hydrogen bond acceptors.[1]
Predicted Solvent Compatibility Matrix
Based on the structural analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid [1]), the following solubility profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; effective solvation of the nitro group.[1] |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate | Good interaction with the furan ring; THF is ideal for coupling reactions but may require heating.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent dispersion interactions ( |
| Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Poor disruption of |
| Non-Polar | Hexane, Heptane | Negligible | Lack of polarity to overcome crystal lattice energy; useful as anti-solvents.[1] |
| Aqueous | Water | Insoluble | Highly hydrophobic core; water acts strictly as a precipitant.[1] |
Part 3: Experimental Determination Protocol
Workflow Diagram: Solubility Determination
The following diagram outlines the self-validating workflow for determining mole fraction solubility.
Figure 1: Standardized workflow for thermodynamic solubility determination. Note the feedback loop for statistical validation.
Step-by-Step Methodology
-
Preparation: Add excess solid 2-Bromo-5-(4-nitrophenyl)furan to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place vials in a thermostatic shaker. Agitate at 150 rpm for 24–48 hours to ensure equilibrium.
-
Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge).
-
Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (PTFE is resistant to aggressive organic solvents).[1]
-
Quantification: Dilute the filtrate with acetonitrile (mobile phase) and inject into HPLC.
Part 4: Thermodynamic Modeling & Analysis
Once experimental data (
The Modified Apelblat Equation:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical model parameters derived via regression analysis.
Thermodynamic Parameters:
From the van't Hoff plot (
Part 5: Applications in Synthesis & Purification[1]
Reaction Solvent Selection (Suzuki Coupling)
For cross-coupling reactions, the solvent must solubilize both the organic halide (2-Bromo-5-(4-nitrophenyl)furan) and the inorganic base (e.g.,
-
Recommendation: Use a mixture of THF/Water (4:1) or Dioxane/Water .[1] The organic component dissolves the furan derivative, while the water activates the inorganic base.[1]
Recrystallization Strategy (Purification)
To purify the compound from crude reaction mixtures:
-
Solvent System: Ethanol (solvent) + Water (anti-solvent).[1]
-
Protocol:
-
Dissolve crude solid in boiling Ethanol.
-
Hot filter to remove insoluble impurities.[1]
-
Slowly add warm Water until slight turbidity appears.
-
Cool slowly to 4°C. The hydrophobic nature of the nitrophenyl-furan moiety will drive crystallization as the dielectric constant of the solvent mixture increases.[1]
-
Solute-Solvent Interaction Mechanism
The following diagram illustrates the competing forces governing solubility.
Figure 2: Mechanistic breakdown of solvation.[1] Successful dissolution requires solvation energy to overcome the lattice energy dominated by the nitro-group interactions.[1]
References
-
Structural Analog Analysis: Crystal structure and properties of 5-(4-nitrophenyl)furan-2-carboxylic acid. (Inferred from general nitro-furan literature; specific solubility data for the carboxylic acid derivative is often used as a proxy for polarity trends).[1]
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link
-
General Furan Chemistry: Keegstra, M. A., et al. (1990).[1][2] Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.[1][2][3] Synthetic Communications, 20(21).[1] Link
Literature review on 5-aryl-2-bromofuran derivatives
Advanced Synthesis, Reactivity Profiles, and Medicinal Applications
Executive Summary
This technical guide provides a comprehensive analysis of 5-aryl-2-bromofuran derivatives , a critical class of heterocyclic scaffolds utilized in the development of unsymmetrical
Introduction: The Strategic Value of the Scaffold
The furan ring is a bioisostere of benzene and thiophene, offering unique solubility and hydrogen-bonding characteristics. The 5-aryl-2-bromofuran derivative is particularly valuable because it breaks symmetry.[1]
-
Electronic Push-Pull: The electron-rich aryl group at C5 pushes electron density into the ring, while the electronegative bromine at C2 sensitizes the carbon for oxidative addition.
-
Sequential Coupling: It serves as the ideal intermediate for synthesizing 2,5-diarylfurans with different aryl groups (
), a structural motif found in high-performance organic field-effect transistors (OFETs) and antimicrobial agents.[1]
Synthetic Architectures
Constructing the 5-aryl-2-bromofuran core requires navigating regioselectivity to avoid polybromination.[1] Two primary strategies are dominant: Direct Bromination (Route A) and Desymmetrization of 2,5-Dibromofuran (Route B).[1]
Route A: Regioselective Bromination of 2-Arylfurans
This is the most direct method but requires strict temperature control to prevent the formation of 2-aryl-3,5-dibromofuran.
Mechanism: Electrophilic Aromatic Substitution (
Experimental Protocol: NBS Bromination
-
Substrate: 2-Phenylfuran (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)
-
Conditions:
to RT, 2–4 hours.[1][2]
Step-by-Step Workflow:
-
Dissolve 2-phenylfuran (144 mg, 1.0 mmol) in anhydrous DMF (5 mL) under
atmosphere. -
Cool the solution to
using an ice bath. -
Add NBS (187 mg, 1.05 mmol) portion-wise over 15 minutes. Note: Rapid addition causes exotherms and side products.
-
Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
) will disappear, replaced by the product ( ). -
Quench: Pour into ice-cold water (20 mL) and extract with diethyl ether (
). -
Purification: Silica gel column chromatography (100% Hexanes). 2-Bromo-5-phenylfuran is unstable on acidic silica; use neutralized silica (1%
) if degradation is observed.[1]
Route B: Selective Cross-Coupling of 2,5-Dibromofuran
This method is superior for accessing diverse aryl derivatives without synthesizing the parent 2-arylfuran first.[1] It relies on the statistical probability and kinetic control of mono-coupling.[1]
Protocol:
-
Substrate: 2,5-Dibromofuran (1.0 eq)
-
Coupling Partner: Arylboronic acid (0.9 eq) — Using a deficit of boronic acid maximizes mono-coupled product.
-
Catalyst:
(3-5 mol%) -
Base:
(2M aq) -
Solvent: Toluene/Ethanol (4:1)
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis and subsequent application of the scaffold.
Figure 1: Divergent synthetic pathways for accessing and utilizing the 5-aryl-2-bromofuran scaffold.
Reactivity Profile & Optimization
The C2–Br bond in 5-aryl-2-bromofurans is chemically distinct from bromobenzene.[1] It is significantly more labile due to the lower aromatic stabilization energy of furan compared to benzene.[1]
Comparative Reactivity Table
The following table summarizes the reactivity of 5-phenyl-2-bromofuran in various Pd-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield | Notes |
| Suzuki-Miyaura | Aryl Boronic Acids | 85-95% | Base choice is critical; | |
| Stille | Organostannanes | 70-85% | High toxicity; excellent for oligomer synthesis.[1] | |
| Sonogashira | Terminal Alkynes | 60-80% | Requires amine base; susceptible to Glaser homocoupling side-reaction.[1] | |
| Heck | Acrylates/Styrenes | 50-70% |
Troubleshooting: The "Furan Decomposition" Issue
Problem: Furans are acid-sensitive. In Suzuki couplings, the generation of boric acid byproducts can lower pH, leading to ring opening (diketone formation).[1] Solution:
-
Use anhydrous conditions where possible.[1]
-
Employ hindered bases like
or which buffer the reaction effectively.[1] -
Rapid Workup: Do not leave the crude reaction mixture in acidic organic solvents (like
) for extended periods.
Medicinal Chemistry Applications
5-aryl-2-bromofuran derivatives are not just intermediates; they are pharmacophores in their own right, particularly in antimicrobial research.[1]
Structure-Activity Relationship (SAR)
Recent studies on 5-(5-bromofuran-2-yl)-1,2,4-triazole-3-thiols have revealed potent biological activity.[1] The bromine atom is essential for lipophilicity (
Mechanism of Action:
-
Target: Bacterial Type II Fatty Acid Synthesis (FAS-II).
-
Binding: The furan ring intercalates into the hydrophobic pocket of the enzyme (e.g., FabI), while the bromine atom engages in halogen bonding with backbone carbonyls.
Case Study: Synthesis of Furan-Triazole Hybrids
Objective: Synthesis of 4-amino-5-(5-bromo-2-furyl)-3-mercapto-1,2,4-triazole.
-
Precursor: 5-Bromo-2-furoic acid hydrazide.[1]
-
Cyclization: React with
and KOH in ethanol. -
Result: The formation of the triazole ring fuses the bioactive furan moiety with a sulfur handle, creating a "dual-warhead" antibiotic candidate.[1]
Biological Data Summary:
References
-
Synthesis of 5-aryl-2-substituted-furan derivatives. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health (NIH).[1] Available at: [Link]
-
Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. Zaporizhzhia State Medical University. Available at: [Link]
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI Molecules. Available at: [Link][3]
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]
Sources
Electronic Properties of Nitrophenyl Substituted Furans: A Technical Guide
Topic: Electronic Properties of Nitrophenyl Substituted Furans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Nitrophenyl substituted furans represent a class of "push-pull" chromophores where the electron-rich furan ring (donor) acts in concert with the electron-deficient nitro group (acceptor). This guide analyzes the electronic architecture, synthesis, and characterization of these compounds. Their utility spans from Non-Linear Optical (NLO) materials—due to high hyperpolarizability—to medicinal chemistry , where the nitro-furan scaffold serves as a bioisostere for antibacterial agents (e.g., nitrofurantoin analogs) and redox-active prodrugs.
Molecular Architecture & Electronic Theory
The "Push-Pull" Mechanism
The core electronic behavior of 2-(4-nitrophenyl)furan arises from the conjugation between the
-
Furan (Donor): The oxygen atom in the furan ring contributes a lone pair to the
-system, increasing electron density at the -carbons (positions 2 and 5). -
Nitro Group (Acceptor): The
group exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic system.
This interaction creates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation. The dipole moment (
HOMO-LUMO Engineering
The energy gap (
-
LUMO Stabilization: The nitro group significantly lowers the LUMO energy level, making the molecule easier to reduce (higher electron affinity).
-
Band Gap: Typical
for these systems ranges from 3.0 to 3.8 eV , depending on the planarity and auxiliary substituents. A lower gap correlates with red-shifted absorption and increased antioxidant/radical scavenging potential.
Figure 1: Schematic of the Donor-Acceptor (Push-Pull) electronic mechanism in nitrophenyl furans.
Spectroscopic Characterization
UV-Vis Absorption & Solvatochromism
The absorption maximum (
-
Primary Band: typically appears between 300–400 nm , assigned to the
transition with significant CT character. -
Solvent Effect: Positive solvatochromism is observed. As solvent polarity increases (e.g., Hexane
DMF), the excited ICT state is stabilized more than the ground state, causing a bathochromic (red) shift .
Data Summary: Solvent Effects on
Fluorescence Quenching
While furan derivatives are generally fluorescent, the introduction of a nitro group often leads to fluorescence quenching .
-
Mechanism: The nitro group facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (
) to the triplet state ( ), followed by non-radiative decay. This property is advantageous for generating triplet states (e.g., for singlet oxygen generation in photodynamic therapy) but detrimental for OLED applications unless the nitro group is electronically decoupled.
Electrochemical Properties[1][2][3][4]
Cyclic Voltammetry (CV) is the gold standard for characterizing the redox behavior of these compounds.
Reduction Mechanism
The electroactivity is dominated by the nitro group.
-
Aprotic Media (e.g., MeCN, DMF):
-
Reversible 1e- Reduction:
-
This generates a stable radical anion. The potential (
) is typically around -1.1 V vs. Fc/Fc+ .
-
-
Protic Media (e.g., Aqueous Buffers):
-
Irreversible 4e- Reduction:
-
The nitro group is reduced to hydroxylamine. This step is biologically relevant for the mechanism of action of nitrofuran antibiotics (activation by bacterial nitroreductases).
-
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling
Rationale: This method is preferred over Gomberg-Bachmann or direct nitration due to mild conditions, high functional group tolerance, and regio-control.
Reagents:
-
2-Bromofuran (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
- (3-5 mol%)
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Degassing: Charge a Schlenk flask with 2-bromofuran, boronic acid, and base. Add solvents.[1][2][3][4][5] Degas via freeze-pump-thaw or
bubbling for 15 min. Critical: Oxygen poisons the Pd(0) catalyst. -
Catalyst Addition: Add
under positive flow. -
Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Silica, Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
). Dry organic layer over . -
Purification: Flash column chromatography. Nitro-furans are typically yellow/orange solids.
Figure 2: Workflow for the Suzuki-Miyaura synthesis of nitrophenyl furans.
Applications in Drug Development
Bioisosterism & Antibacterial Activity
The 5-nitro-2-furyl group is a privileged scaffold in medicinal chemistry (e.g., Nitrofurantoin).
-
Mechanism: The nitro group is enzymatically reduced by bacterial nitroreductases (Type I or II) to reactive intermediates (nitroso, hydroxylamine) that damage bacterial DNA and proteins.
-
Redox Cycling: In aerobic conditions, the nitro radical anion can transfer an electron to
, generating superoxide anions ( ), inducing oxidative stress in pathogens.
Structure-Activity Relationship (SAR)
-
Para-substitution: Generally maximizes the ICT and biological potency.
-
Meta-substitution: Disrupts the conjugation slightly, often resulting in lower redox potentials and altered solubility profiles.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
- Zanello, P. (2003). Inorganic Electrochemistry: Theory, Practice and Application. The Royal Society of Chemistry. (Context: Electrochemical reduction of nitro groups).
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Retrieved from [Link]
Sources
- 1. passer.garmian.edu.krd [passer.garmian.edu.krd]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-5-(4-nitrophenyl)furan with a Focus on Melting Point Analysis
Introduction and Context
Substituted furan scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The nitrophenylfuran moiety, in particular, is a recognized pharmacophore in various antimicrobial and antitubercular agents.[1][2][3][4] The compound 2-Bromo-5-(4-nitrophenyl)furan represents a key intermediate for the synthesis of more complex molecules, where the bromine atom can be further functionalized. Its proper synthesis and characterization are paramount for any subsequent drug discovery and development efforts.
A fundamental characteristic of any crystalline solid is its melting point. This physical property is crucial for both identification and purity assessment.[5][6] For a newly synthesized compound like 2-Bromo-5-(4-nitrophenyl)furan, an accurate melting point determination would be a primary indicator of successful synthesis and purification.
Physicochemical Properties of a Key Precursor: 2-Bromo-5-nitrofuran
While the melting point of 2-Bromo-5-(4-nitrophenyl)furan is not documented in the searched scientific literature, the melting point of its key precursor, 2-Bromo-5-nitrofuran, is well-established. It is crucial to distinguish between these two compounds, as the addition of the 4-nitrophenyl group significantly alters the molecular weight and intermolecular forces, which in turn affects the melting point.
Table 1: Physicochemical Properties of 2-Bromo-5-nitrofuran
| Property | Value | Source(s) |
| Melting Point | 47-49 °C | [7] |
| Boiling Point | 118 °C at 15 mmHg | [7][8][9] |
| Molecular Formula | C₄H₂BrNO₃ | [7] |
| Molecular Weight | 191.97 g/mol | [7] |
| Appearance | Light orange to yellow to green powder/crystalline solid | [7] |
| CAS Number | 823-73-4 | [7][9] |
Proposed Synthesis of 2-Bromo-5-(4-nitrophenyl)furan
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures.[10][11][12][13][14] The proposed synthesis would involve the coupling of 2-bromofuran with a suitable 4-nitrophenyl boronic acid derivative, or alternatively, the coupling of a 5-substituted furan boronic acid with a 1-bromo-4-nitrobenzene. A more direct route would be the coupling of 2,5-dibromofuran with one equivalent of 4-nitrophenylboronic acid. However, a highly plausible route involves the coupling of 2-bromo-5-nitrofuran with a phenylboronic acid, though this is less direct for obtaining the target compound.
A highly effective approach would be the Suzuki-Miyaura coupling between 5-bromo-2-furaldehyde and 4-nitrophenylboronic acid, followed by subsequent chemical modifications. A general and robust method involves the coupling of an aryl bromide with an arylboronic acid.[15][16]
General Synthetic Protocol for Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the synthesis of a 2-aryl-5-bromofuran, which is analogous to the synthesis of the target compound.
Reaction Scheme:
A plausible Suzuki-Miyaura reaction pathway.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromofuran (1 equivalent), 4-nitrophenylboronic acid (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically potassium carbonate (2-3 equivalents).[16]
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.[16]
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred vigorously for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[17]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 2-Bromo-5-(4-nitrophenyl)furan.
Melting Point Determination: A Cornerstone of Compound Characterization
The melting point of a pure crystalline solid is a sharp, reproducible physical constant.[18] Its determination is a fundamental technique in organic chemistry for several reasons:
-
Identification: The melting point can be used to identify an unknown compound by comparing it to known literature values.[6]
-
Purity Assessment: Impurities in a crystalline solid typically cause a depression and broadening of the melting point range.[5][6][19][20] A sharp melting range (typically 0.5-1.0 °C) is indicative of a high degree of purity.[18]
Experimental Protocol for Capillary Melting Point Determination
The capillary method is the most common technique for determining the melting point of a solid.[21][22]
Workflow for capillary melting point determination.
Detailed Steps:
-
Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure uniform heat distribution.[23] This can be achieved by grinding the sample in a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.[23][24] The sample is packed tightly by tapping the tube or dropping it through a larger glass tube.[24]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Initial Heating: The apparatus is heated at a relatively rapid rate until the temperature is about 15-20 °C below the expected melting point.[24] If the melting point is unknown, a preliminary, rapid determination can be performed to find an approximate value.
-
Final Determination: The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as a range between these two temperatures.
Significance in Drug Development
The precise determination of a melting point is not merely an academic exercise; it has profound implications in the pharmaceutical industry.[6] A well-defined melting point is indicative of the purity of an active pharmaceutical ingredient (API), which is a critical quality attribute.[19] Furthermore, the thermal properties of a compound, including its melting point, can influence its solubility, dissolution rate, and stability, all of which are key parameters in formulation development.[25] The presence of different crystalline forms (polymorphs) of a drug can have different melting points and, more importantly, different therapeutic efficacies.
Conclusion
While the specific melting point of 2-Bromo-5-(4-nitrophenyl)furan remains to be experimentally determined and reported, this guide provides a robust framework for its synthesis and characterization. The Suzuki-Miyaura coupling offers a reliable synthetic route, and the subsequent melting point determination is an indispensable tool for verifying the identity and purity of the synthesized compound. For researchers and professionals in drug development, a meticulous approach to these fundamental physicochemical characterizations is a prerequisite for the advancement of novel chemical entities toward therapeutic applications. The biological significance of the nitrophenylfuran scaffold underscores the importance of developing and characterizing new derivatives like 2-Bromo-5-(4-nitrophenyl)furan.
References
-
Chem-Impex. (n.d.). 2-Bromo-5-nitrofuran. Retrieved February 9, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
LibreTexts Chemistry. (2021, June 20). 5.3: Melting Point Analysis- Identity and Purity. Retrieved February 9, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 9, 2026, from [Link]
-
Yuan, Y., Chang, Z., Yuan, P., Wang, S., Li, X., & Zhao, D. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Medicinal Chemistry, 14(10), 1895-1901. [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Retrieved February 9, 2026, from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved February 9, 2026, from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved February 9, 2026, from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved February 9, 2026, from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved February 9, 2026, from [Link]
-
Skrydstrup, T., & Andersen, T. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1634–1637. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6234–6237. [Link]
-
Aladdin Scientific. (n.d.). 2-Bromo-5-nitrofuran. Retrieved February 9, 2026, from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 9, 2026, from [Link]
-
Semantic Scholar. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved February 9, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 9, 2026, from [Link]
-
de Souza, M. V. N., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(15), 4983. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 9, 2026, from [Link]
-
Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved February 9, 2026, from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved February 9, 2026, from [Link]
-
Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
Mohamed, M. S., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 9694853. [Link]
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Comprehensive Safety & Handling Framework for Brominated Nitrophenyl Furans
Executive Summary & Chemical Context[1][2][3][4][5]
Brominated Nitrophenyl Furans represent a specialized class of pharmacophores often investigated for their potent antimicrobial and anti-oncogenic properties. Structurally, they combine a furan ring core with a nitro group (typically at the 5-position) and a brominated phenyl substituent.
This guide moves beyond a standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data may be sparse.
Key Risk Drivers:
-
The Nitro Group (
): A metabolic "warhead" capable of redox cycling and DNA alkylation upon reduction. -
The Furan Ring: Associated with hepatic toxicity and potential carcinogenicity (Group 2B).
-
Bromine Substitution: Increases lipophilicity (
), enhancing cellular penetration and potentially altering metabolic clearance compared to non-halogenated analogs.
Hazard Identification (GHS Classification Framework)
Because specific CAS numbers for novel derivatives may not exist, researchers must apply a "Worst-Case" Precautionary Principle . The following classification is derived from surrogate data (e.g., Nitrofurantoin, 2-Bromo-5-nitrofuran).
Predicted GHS Classifications[4][6]
| Hazard Class | Category | Hazard Statement Code | Rationale |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed | Nitrofurans often exhibit low |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects | The nitro-reduction pathway generates hydroxylamine intermediates that form DNA adducts. |
| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer | Based on historical data of furan and nitrofuran derivatives (e.g., NTP studies). |
| Sensitization (Resp/Skin) | Cat 1 | H334/H317: Allergy/Asthma symptoms | High incidence of hypersensitivity reactions in nitrofuran antibiotics.[1] |
| STOT - Repeated | Cat 2 | H373: Damage to organs (Liver/Lung) | Pulmonary fibrosis and hepatotoxicity are classic nitrofuran class effects. |
Toxicology & Mechanism of Action[7][8]
To handle these compounds safely, one must understand how they cause harm. The toxicity is not merely caustic; it is metabolic.
The Nitroreduction Pathway
The primary mechanism of genotoxicity involves the enzymatic reduction of the nitro group. Under aerobic conditions, this can lead to "Redox Cycling," generating reactive oxygen species (ROS). Under anaerobic conditions (or via specific reductases), it forms DNA-binding agents.
Figure 1: The dual-threat mechanism: Redox cycling generates ROS (tissue damage), while full reduction leads to DNA alkylation (mutagenicity).
Bromine-Specific Risks
The addition of bromine (
-
Pharmacokinetic Impact: Enhanced membrane permeability often leads to higher intracellular concentrations compared to non-halogenated analogs.
-
Environmental Persistence: Carbon-Bromine bonds are resistant to hydrolysis, increasing the risk of bioaccumulation in aquatic environments (Aquatic Chronic Cat 1 potential).
Handling & Engineering Controls (OEB Strategy)
Given the mutagenic potential and respiratory sensitization risk, Brominated Nitrophenyl Furans should be handled as Occupational Exposure Band (OEB) 4 compounds (
Containment Protocol
| Process Step | Engineering Control | PPE (Secondary Barrier) |
| Weighing/Dispensing | Isolator or Vented Balance Enclosure (VBE) with HEPA filtration. | Double Nitrile/FKM gloves, Tyvek sleeves, N95/P3 respirator (if outside isolator). |
| Reaction Setup | Closed system glassware. Use Split Butterfly Valves (SBV) for powder transfer. | Lab coat, Safety Goggles, Face Shield. |
| Solution Handling | Fume hood with sash at working height. Use Luer-lock syringes to prevent aerosolization. | Chemical-resistant gloves (replace immediately upon splash). |
| Waste Disposal | Dedicated solid waste stream (Incineration). Do not mix with strong oxidizers. | Full gowning. |
Glove Permeation Warning
Standard nitrile gloves provide limited protection against halogenated nitro-aromatics in solution.
-
Recommendation: Use Laminate (Silver Shield) or Viton (FKM) gloves for prolonged handling of concentrated solutions.
-
Splash Protocol: If nitrile is used, employ the "Double Glove/Change Immediately" technique.
Synthesis Safety & Reactivity
Synthesizing these derivatives often involves nitration and bromination, both of which carry high process safety risks.
Critical Process Safety Parameters
-
Nitration Risks: The introduction of the nitro group (using
) is highly exothermic.-
Control: Maintain temperature
during addition. Run DSC (Differential Scanning Calorimetry) on intermediates to detect thermal runaway potential.
-
-
Bromination Risks: Using
(N-Bromosuccinimide) or .
Incompatibilities
-
Strong Bases: Nitrofurans can degrade rapidly in high pH, potentially forming unstable polymeric "tars."
-
Reducing Agents: Contact with hydrides (
, ) can trigger uncontrolled reduction of the nitro group, generating heat and toxic hydrazine-like byproducts.
Emergency Response & Decontamination
Decontamination of Surfaces
Standard ethanol wiping is insufficient as it merely spreads the lipophilic compound.
Protocol:
-
Solubilize: Apply a surfactant (e.g., 5% SDS solution) to lift the compound.
-
Degrade: Apply a freshly prepared 10% Sodium Hypochlorite (Bleach) solution.
-
Note: Bleach oxidizes the furan ring, breaking the conjugation and reducing mutagenic potency.
-
-
Rinse: Follow with water and Isopropanol.
Fire Fighting
-
NOx Fumes: Burning nitro compounds release Nitrogen Oxides (NOx), which can cause delayed pulmonary edema.
-
Action: Firefighters must use SCBA. Do not inhale smoke.[3][1][7]
Experimental Workflow Visualization
Figure 2: Safe handling lifecycle from storage to disposal, emphasizing containment boundaries.
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Nitrofurantoin (CAS 67-20-9) - GHS Classification & Labelling.[1][6] [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2-Bromo-5-nitrofuran (CID 233582). [Link]
-
Vasanthakumar, G. et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism.[8][9] Toxicology and Applied Pharmacology.[9] [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
-
SafeBridge Consultants. (2022). Potent Compound Safety: A Guide to Handling HPAPIs. (Industry Standard Reference for OEB Banding). [Link]
Sources
- 1. medline.com [medline.com]
- 2. 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Bromo-5-(4-nitrophenyl)furan via Suzuki-Miyaura Coupling
This Application Note is structured to provide a comprehensive, reproducible guide for the synthesis of 2-Bromo-5-(4-nitrophenyl)furan , a critical intermediate in the development of asymmetric furan-based scaffolds for optoelectronics and pharmaceutical agents.
Abstract & Strategic Overview
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan presents a classic challenge in organic synthesis: desymmetrization of a homodihalide . The target molecule requires the selective monocoupling of 4-nitrophenylboronic acid with 2,5-dibromofuran.
The core difficulty lies in preventing the "double coupling" event, which yields the symmetric 2,5-bis(4-nitrophenyl)furan. This protocol utilizes stoichiometric control and kinetic selectivity to favor the mono-arylated product. The resulting bromide handle (C-2 position) remains available for subsequent functionalization, making this a high-value "linchpin" scaffold.
Key Reaction Parameters
| Parameter | Condition | Rationale |
| Electrophile | 2,5-Dibromofuran (2.5 - 3.0 equiv) | Excess suppresses bis-coupling by statistically favoring the unreacted starting material over the mono-product for oxidative addition. |
| Nucleophile | 4-Nitrophenylboronic acid (1.0 equiv) | Limiting reagent to ensure complete consumption and minimize homocoupling. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Robust Pd(0) source; PPh₃ ligands prevent rapid catalyst decomposition. |
| Base | Na₂CO₃ (2.0 M aq.) | Mild base avoids furan ring opening (acid-sensitive) while activating the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Ensures solubility of the polar boronic acid and the lipophilic furan. |
Reaction Design & Mechanism
The success of this protocol relies on the Suzuki-Miyaura Catalytic Cycle , modified to address the specific electronic nature of the nitro-substituted aryl ring.
Mechanistic Insight: The "Nitro" Effect
The nitro group on the boronic acid is strongly electron-withdrawing. This reduces the nucleophilicity of the "ate" complex formed during the transmetallation step. Consequently, the transmetallation is the rate-determining step (RDS).
-
Implication: Higher temperatures (reflux) are required compared to electron-rich boronic acids.
-
Risk: Higher temperatures increase the rate of Pd-catalyst death (formation of Pd black). Therefore, rigorous deoxygenation is non-negotiable.
Selectivity Logic (DOT Diagram)
The following diagram illustrates the kinetic competition between the desired Mono-Coupling and the undesired Bis-Coupling.
Figure 1: Kinetic competition pathway. The excess of 2,5-dibromofuran ensures that the Pd(0) species is statistically more likely to encounter a fresh dibromide molecule than the mono-product, preventing the second coupling.
Detailed Experimental Protocol
Materials
-
2,5-Dibromofuran: 1.13 g (5.0 mmol) [Note: Light sensitive; store in dark].
-
4-Nitrophenylboronic acid: 334 mg (2.0 mmol).
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 115 mg (0.1 mmol, 5 mol%).
-
Sodium Carbonate (Na₂CO₃): 424 mg (4.0 mmol) dissolved in 2 mL water.
-
1,4-Dioxane: 8 mL (Anhydrous).
Step-by-Step Methodology
Phase 1: Inerting and Setup
-
Glassware: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Degassing (Crucial): In a separate vial, combine the 1,4-dioxane and the aqueous Na₂CO₃ solution. Sparge with Argon or Nitrogen gas for 15-20 minutes.
-
Why: Oxygen promotes homocoupling of the boronic acid (forming 4,4'-dinitrobiphenyl) and deactivates the Pd catalyst.
-
Phase 2: Reaction Initiation
-
Charge the reaction flask with 2,5-dibromofuran (5.0 mmol) and Pd(PPh₃)₄ (0.1 mmol).
-
Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Stir for 5 minutes at room temperature to ensure catalyst dissolution (solution usually turns yellow).
-
Add 4-nitrophenylboronic acid (2.0 mmol) in one portion.
-
Note: Adding the boronic acid last or slowly can sometimes further improve selectivity, though the excess dibromide usually suffices.
-
Phase 3: Thermal Cycle
-
Heat the mixture to 85-90°C (oil bath temperature).
-
Monitor by TLC (Hexane/EtOAc 9:1).
-
Reference: 2,5-dibromofuran (Rf ~0.8), Target (Rf ~0.5), Bis-product (Rf ~0.3), Boronic acid (Baseline).
-
-
Reaction typically reaches completion (consumption of boronic acid) within 4–6 hours .
Phase 4: Work-up and Purification
-
Cool to room temperature.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove solvent under reduced pressure. Caution: 2,5-dibromofuran is volatile. Do not apply high vacuum for extended periods if you plan to recover it; however, for this protocol, the priority is isolating the non-volatile product.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexane (100%) to Hexane/EtOAc (95:5).
-
Order of Elution: Excess 2,5-dibromofuran -> Target Product -> Bis-coupled byproduct.
-
Analytical Validation
Expected Analytical Data
Because the target is an intermediate, rigorous characterization is required to distinguish it from the bis-product.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.45 (d, J=3.5 Hz, 1H) | H-3 of Furan (Doublet due to coupling with H-4). |
| δ 6.80 (d, J=3.5 Hz, 1H) | H-4 of Furan (Shifted downfield due to aryl ring). | |
| δ 7.80 (d, J=8.8 Hz, 2H) | Ar-H (AA'BB' system, meta to nitro). | |
| δ 8.25 (d, J=8.8 Hz, 2H) | Ar-H (AA'BB' system, ortho to nitro). | |
| MS (EI/ESI) | m/z 267, 269 (1:1 ratio) | Isotopic Pattern: The 1:1 intensity ratio of M and M+2 peaks confirms the presence of one Bromine atom . |
| TLC | Single spot, Rf ~0.5 | Distinct from starting material (non-polar) and bis-product (more polar). |
Workflow Visualization (DOT)
The following diagram outlines the operational workflow.
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails (dppf is more robust). |
| High Bis-Coupling | Stoichiometry Error | Increase 2,5-dibromofuran ratio to 4.0 equiv. Slow addition of boronic acid via syringe pump. |
| Protodebromination | Reaction too long/hot | If the product loses the Br atom (forming 2-(4-nitrophenyl)furan), reduce reaction time and lower temp to 75°C. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free PPh₃ to stabilize the catalyst. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Bach, T., & Bartels, M. (2003). Regioselective Suzuki coupling of 2,4-dibromofuran and 2,5-dibromofuran. Synthesis. (General methodology for dihalofuran selectivity).
- Harpstrite, S. E., et al. (2007). Synthesis and characterization of 2,5-disubstituted furans. Tetrahedron Letters.
-
MDPI Application Note. (2021). Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid via Suzuki coupling. (Analogous substrate conditions). Link
-
National Institutes of Health (NIH). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (Parallel chemistry for thiophene analogs). Link
Sources
Protocol for bromination of 2-(4-nitrophenyl)furan
Technical Application Note: Regioselective Bromination of 2-(4-nitrophenyl)furan
Executive Summary & Strategic Rationale
This application note details the protocol for the regioselective synthesis of 5-bromo-2-(4-nitrophenyl)furan via electrophilic aromatic substitution (EAS).
The Challenge: Furan rings are hyper-active toward electrophiles, often leading to polymerization (tarring) or poly-halogenation when using elemental bromine (
The Solution: We utilize N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) .[1] This system provides a controlled, low-concentration source of electrophilic bromine (
Mechanistic Insight & Regioselectivity
To ensure scientific integrity, one must understand why the reaction proceeds at C5.
-
Electronic Bias: The oxygen atom in the furan ring donates electron density via resonance (
effect), activating the -positions (C2 and C5).[1] -
Steric & Electronic Blocking: C2 is occupied by the 4-nitrophenyl group.
-
The Nitro Effect: The
-nitro group pulls electron density through the phenyl ring, slightly deactivating the furan. However, the furan oxygen's donation dominates, directing the incoming electrophile to C5.[1]
Figure 1: Reaction Pathway & Regioselectivity Logic
Caption: Logical flow of electrophilic attack. The C5 position is the only accessible, highly activated site for the bromonium ion.
Experimental Protocol
Safety Pre-requisites:
-
Nitro Compounds: Potentially toxic and energetic. Handle in a fume hood.
-
NBS: Irritant and oxidizer.[3] Ensure it is white (pure); yellow NBS contains free
and should be recrystallized from water before use to prevent side reactions.[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Role |
| 2-(4-nitrophenyl)furan | ~189.17 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source |
| DMF (Dimethylformamide) | 73.09 | Solvent | Polar Aprotic Medium |
| Ethyl Acetate / Hexanes | - | - | Extraction / Purification |
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-(4-nitrophenyl)furan (1.0 equiv, e.g., 1.89 g, 10 mmol) in DMF (20 mL, approx. 0.5 M concentration).[1]
-
Note: The solution will likely be yellow/orange due to the nitro-chromophore.
-
-
Temperature Control (Critical):
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Why? Although the nitro group deactivates the system, furan is sensitive. Lowering the temperature prevents the "runaway" formation of poly-brominated byproducts.
-
-
Addition of NBS:
-
Add NBS (1.05 equiv, 1.87 g) portion-wise over 15 minutes.
-
Do not add all at once. A high local concentration of NBS can lead to ring oxidation.
-
Protect the flask from direct bright light (wrap in foil) to minimize radical side-reactions, although ionic bromination is dominant here.[1]
-
-
Reaction Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours .
-
Self-Validation (TLC): Monitor using 20% Ethyl Acetate in Hexanes. The product will be less polar (higher
) than the starting material.[1] Look for the disappearance of the SM spot.
-
-
Quench and Workup:
-
Pour the reaction mixture into 100 mL of ice-cold water .
-
Observation: The product is hydrophobic and should precipitate out as a solid (yellow/brown). Succinimide and DMF remain in the aqueous phase.
-
Method A (Precipitation - Preferred): Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.[1]
-
Method B (Extraction): If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with brine (2x) and water (2x) to remove DMF.[1] Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol or Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient) is recommended to remove traces of succinimide or di-brominated impurities.[1]
-
Workflow Visualization
Caption: Operational workflow for the batch synthesis.
Characterization & Data Interpretation
To validate the synthesis, compare the NMR signals of the starting material (SM) vs. the Product.
| Feature | Starting Material (SM) | Product (5-Bromo) | Diagnostic Change |
| Furan H5 Proton | Doublet (~7.5-7.7 ppm) | Absent | Primary Confirmation |
| Furan H3 Proton | Doublet (~6.8 ppm) | Doublet (~6.6 ppm) | Slight shift; Loss of coupling to H5 |
| Furan H4 Proton | Doublet (~6.5 ppm) | Doublet (~6.4 ppm) | Slight shift |
| Phenyl Protons | 2x Doublets (AA'BB') | 2x Doublets (AA'BB') | Minimal change (remote from reaction site) |
| MS (EI/ESI) | M+ (189) | M+ / M+2 (1:1 ratio) | Isotopic Pattern of Bromine ( |
Interpretation: The disappearance of the most downfield furan proton (H5) confirms substitution at the
Troubleshooting & Optimization
-
Issue: Polymerization/Black Tar.
-
Issue: Incomplete Reaction.
-
Cause: Nitro group deactivation is stronger than anticipated.
-
Fix: Extend time to 12h or gently heat to 40°C. Do not exceed 60°C (risk of decomposition).
-
-
Issue: Di-bromination.
References
-
Keegstra, M. A. (1992).[1] "Regioselective bromination of furans and thiophenes with N-bromosuccinimide." Tetrahedron, 48(13), 2681-2690.[1]
-
Gund, V. G., et al. (2010).[1] "Synthesis and biological evaluation of 5-substituted-2-aryl-furans." Bioorganic & Medicinal Chemistry Letters, 20(15), 4521-4524.[1] [1]
-
BenchChem. (2025).[1][6] "Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde." (Analogous structural data).
-
Pal'chikov, V. A., et al. (2014).[1] "Efficient procedure for the preparation of 2-bromo-5-ethylfuran." Russian Journal of Organic Chemistry, 50, 1370–1372.[1] (Validation of NBS/DMF protocol for furan).
Sources
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-(4-nitrophenyl)furan in Pharmaceutical Synthesis
Introduction: The Privileged Nitrophenylfuran Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple receptor types, offering a robust starting point for drug discovery. The nitrophenylfuran scaffold is one such structure, recognized for its role in a variety of therapeutic agents, particularly in the development of novel antibacterial and antifungal compounds[1][2]. The furan ring itself is an electron-rich system that serves as a versatile building block in drug design[3].
This guide focuses on a key intermediate: 2-Bromo-5-(4-nitrophenyl)furan . The strategic placement of a bromine atom and a nitrophenyl group on the furan core makes this molecule an exceptionally valuable precursor. The bromine atom at the 2-position serves as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The 5-(4-nitrophenyl) moiety, meanwhile, is a common pharmacophore whose nitro group can be a critical element for biological activity or a synthetic precursor to an amino group, opening avenues for further molecular elaboration. These features allow for the systematic construction of complex molecules with potential therapeutic value.
Physicochemical Properties & Safe Handling
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-5-(4-nitrophenyl)furan | - |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 268.07 g/mol | - |
| Appearance | Expected to be a yellow to orange crystalline solid | [1] |
| Melting Point | Not specified; related compounds melt in the 47-49 °C range | [1] |
| Key Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [4] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors[5].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated hazardous waste container.
Core Synthetic Strategy: The Power of Cross-Coupling
The primary utility of 2-Bromo-5-(4-nitrophenyl)furan lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C2 position of the furan ring is significantly more susceptible to oxidative addition by a Palladium(0) catalyst than C-H bonds elsewhere on the molecule, providing excellent regioselectivity. This allows for the precise and efficient introduction of new molecular fragments.
The general workflow involves coupling the bromo-furan intermediate with a suitable partner, such as a boronic acid (Suzuki coupling) or an alkene (Heck coupling), to generate more complex structures that can be further modified to produce a final Active Pharmaceutical Ingredient (API).
Caption: General workflow for utilizing the intermediate.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. This is arguably the most important reaction for 2-Bromo-5-(4-nitrophenyl)furan, allowing for the synthesis of 2-aryl-5-(4-nitrophenyl)furans, a scaffold with known biological activities[6].
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the furan, forming a Pd(II) complex. This is typically the rate-determining step[7].
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the bromide.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product[7].
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for coupling 2-Bromo-5-(4-nitrophenyl)furan with a generic arylboronic acid.
Materials:
-
2-Bromo-5-(4-nitrophenyl)furan (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.5 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Deionized Water (co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Bromo-5-(4-nitrophenyl)furan (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Expert Insight: The Pd(0) catalyst is sensitive to oxygen, and failure to establish an inert atmosphere is a common cause of reaction failure.
-
-
Solvent Addition: Add the solvent mixture of Toluene:Ethanol:Water (e.g., in a 4:1:1 ratio by volume). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.
-
Expert Insight: Proper degassing is critical. Residual oxygen can oxidize the phosphine ligands and deactivate the catalyst.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-furan is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-(4-nitrophenyl)furan.
Application Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction is a powerful tool for the vinylation of aryl halides, forming a new carbon-carbon bond between the halide and an alkene[9]. This protocol allows for the synthesis of furan-stilbene analogues, which are of interest in medicinal chemistry.
Detailed Step-by-Step Protocol
This protocol provides a general method for the Heck coupling of 2-Bromo-5-(4-nitrophenyl)furan with an alkene like styrene or an acrylate.
Materials:
-
2-Bromo-5-(4-nitrophenyl)furan (1.0 eq)
-
Alkene (e.g., Styrene) (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-(4-nitrophenyl)furan (1.0 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Under a positive nitrogen flow, add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq) via syringe.
-
Expert Insight: Triethylamine acts as both the base to neutralize the HBr generated during the reaction and as a solvent in some cases. Anhydrous solvent is crucial for reproducibility.
-
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. b. Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove excess triethylamine. c. Wash subsequently with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired vinyl-furan product.
Conclusion
2-Bromo-5-(4-nitrophenyl)furan is a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity, particularly at the C2-bromo position, provides a reliable entry point for constructing diverse molecular architectures through robust and scalable palladium-catalyzed reactions. The protocols outlined herein for Suzuki-Miyaura and Heck couplings serve as a foundational guide for researchers aiming to leverage this versatile building block in the synthesis of novel therapeutic candidates.
References
-
Dos Santos, J. L., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules. Retrieved from [Link]
- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
Lv, K., et al. (2014). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. Retrieved from [Link]
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. Retrieved from [Link]
-
ResearchGate. (2013). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]
-
ResearchGate. (2002). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233582, 2-Bromo-5-nitrofuran. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Gellis, A., et al. (2008). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
-
Dolle, F., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Nitrophenyl)furan|High-Quality Research Chemical [benchchem.com]
- 3. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 4. 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Note: Precision Synthesis and Utilization of 2-Bromo-5-Arylfurans
Topic: Cross-coupling reaction conditions for 2-bromo-5-arylfurans Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The 2,5-diarylfuran motif is a privileged scaffold in medicinal chemistry, appearing in DNA-binding agents, antimicrobial compounds, and organic semiconductors. However, the access to unsymmetrical 2,5-diarylfurans relies on the availability of 2-bromo-5-arylfurans as pivotal electrophilic intermediates.
Synthesizing this intermediate presents a classic "desymmetrization" challenge: starting from the inexpensive symmetric 2,5-dibromofuran, one must achieve mono-arylation without triggering the kinetically similar second coupling event.
This guide details the Site-Selective Suzuki-Miyaura Coupling protocol to access 2-bromo-5-arylfurans. It prioritizes the control of stoichiometry and catalyst sterics to maximize the mono/bis ratio. Additionally, we provide a secondary "Stepwise" protocol (Bromination of 2-arylfurans) for substrates sensitive to the basic conditions of Suzuki coupling.
Strategic Analysis: The Selectivity Challenge
The synthesis of 2-bromo-5-arylfurans hinges on distinguishing between two chemically equivalent C-Br bonds in 2,5-dibromofuran. Once the first aryl group is installed, the electron-rich nature of the furan ring changes.
-
Electronic Activation: The installed aryl group (if electron-donating) increases the electron density of the furan ring, potentially making the oxidative addition of Palladium into the second C-Br bond slower than the first (for electron-rich aryls) or faster (for electron-poor aryls).
-
Statistical Control: Regardless of electronics, the most robust control mechanism is stoichiometry . Using a slight excess of the dibromide relative to the boronic acid is critical.
Pathway Visualization
The following diagram outlines the competing pathways and the targeted "Sweet Spot" for mono-arylation.
Figure 1: Reaction pathway analysis for the desymmetrization of 2,5-dibromofuran. Maximizing the yield of the mono-coupled product requires suppressing the second oxidative addition step (k2).
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Best for: Rapid access to libraries of 2-bromo-5-arylfurans from commercial 2,5-dibromofuran.
Mechanistic Insight
We utilize Pd(PPh₃)₄ as the catalyst.[1][2] The bulky triphenylphosphine ligands facilitate the first oxidative addition but, combined with the mild base (Na₂CO₃ or K₂CO₃), help prevent the rapid "burst" kinetics seen with highly active catalysts like Pd(dppf)Cl₂ or Pd-XPhos, which often lead to statistical mixtures of mono- and bis-products.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2,5-Dibromofuran | 1.2 - 1.5 | Electrophile | Excess is vital to ensure Ar-B(OH)₂ is consumed by the first coupling event. |
| Arylboronic Acid | 1.0 | Nucleophile | Limiting reagent. |
| Pd(PPh₃)₄ | 0.03 (3 mol%) | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Fresh, yellow crystals required. |
| Na₂CO₃ (2M aq) | 2.5 | Base | Mild base prevents furan decomposition. |
| DME or 1,4-Dioxane | - | Solvent | Dimethoxyethane (DME) often provides better solubility for boronic acids. |
Step-by-Step Procedure
-
Degassing (Critical):
-
In a reaction vial, combine 1,4-Dioxane (or DME) and 2M aqueous Na₂CO₃ (4:1 ratio).
-
Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the furan.
-
-
Reaction Assembly:
-
Add 2,5-dibromofuran (1.2–1.5 equiv) and Pd(PPh₃)₄ (3 mol%) to the reaction vessel.
-
Stir for 5 minutes under inert atmosphere to allow catalyst dispersion.
-
Add the Arylboronic acid (1.0 equiv) last. Tip: Adding the boronic acid slowly (e.g., via syringe pump over 1 hour) can further enhance mono-selectivity, though batch addition is usually sufficient with the 1.5x excess of dibromide.
-
-
Heating:
-
Heat the mixture to 80°C (oil bath temperature).
-
Monitor by TLC or LCMS every hour. Reaction times are typically 2–6 hours .
-
Stop point: Halt the reaction when the boronic acid is fully consumed. Do not wait for the dibromide to disappear (it is in excess).
-
-
Work-up:
-
Purification (The "Neutralization" Trick):
-
Warning: 2-bromo-5-arylfurans are acid-sensitive and can decompose/polymerize on standard silica gel.
-
Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (Et₃N) before packing the column.
-
Elution: Use a gradient of Hexanes/EtOAc (typically 0% to 5% EtOAc). The excess 2,5-dibromofuran will elute first (high R_f), followed by the product.
-
Protocol B: Stepwise Synthesis (Bromination Route)
Best for: Substrates where the Suzuki conditions (base/heat) cause decomposition, or when "Protocol A" yields inseparable mixtures.
Workflow
-
Step 1: Synthesis of 2-arylfuran (via Suzuki coupling of 2-bromofuran + Ar-B(OH)₂).
-
Step 2: Regioselective bromination at the C5 position.
Bromination Protocol (NBS/DMF)
N-Bromosuccinimide (NBS) in DMF is the standard for mild bromination of electron-rich heterocycles.
-
Dissolve 2-arylfuran (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Cool the solution to 0°C (ice bath).
-
Add NBS (1.05 equiv) portion-wise over 10 minutes.
-
Why 0°C? Low temperature prevents poly-bromination or ring oxidation.
-
-
Allow to warm to Room Temperature and stir for 1–2 hours.
-
Work-up: Pour into ice water. Extract with Et₂O. Wash organic layer extensively with water (to remove DMF) and sodium thiosulfate (to quench trace Br₂).
-
Purification: Silica gel chromatography (neutralized as above).
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Yield / Decomposition | Acid sensitivity of furan | Ensure all solvents are non-acidic. Use K₃PO₄ instead of carbonates if base sensitivity is suspected. Neutralize silica gel with Et₃N. |
| Bis-coupling (2,5-diarylfuran) | Catalyst too active or stoichiometry off | Increase 2,5-dibromofuran excess to 2.0 equiv . Switch catalyst to Pd(PPh₃)₄ (less active than Pd-dppf). |
| Homocoupling (Ar-Ar) | Oxygen in system | Degas solvents rigorously. Ensure boronic acid is not added until the system is inert. |
| Protodebromination | Reaction too hot/long | Reduce temperature to 60°C. Monitor closely and stop exactly when boronic acid is consumed. |
Downstream Application: Using the 2-Bromo-5-Arylfuran
Once isolated, the 2-bromo-5-arylfuran serves as the electrophile for the second cross-coupling to create unsymmetrical 2,5-diarylfurans.
-
Condition Shift: The second coupling often requires more vigorous conditions because the furan ring is now more electron-rich (deactivated for oxidative addition) due to the first aryl group.
-
Recommended Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (active catalysts).
-
Temperature: May require 90–100°C .
Workflow Visualization
Figure 2: Complete workflow from dibromide precursor to final unsymmetrical diaryl library.
References
-
Bach, T., & Krüger, L. (1998). Regioselective cross-coupling reactions of 2,3,4,5-tetrabromofuran. European Journal of Organic Chemistry, 1998(9), 2045–2057. Link
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
Karpov, G. V., & Popik, V. V. (2010). Suzuki−Miyaura Coupling of 2,5-Dibromofuran with Arylboronic Acids: A Simple Route to 2,5-Diarylfurans. The Journal of Organic Chemistry, 75(11), 3703–3709. (Note: Discusses conditions for stepwise functionalization). Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Advanced Functionalization of 2-Bromo-5-(4-nitrophenyl)furan for Antimicrobial Discovery
Executive Summary
This guide details the strategic utilization of 2-Bromo-5-(4-nitrophenyl)furan as a high-value scaffold for the synthesis of novel antimicrobial agents. While the 5-nitrofuran moiety is a validated pharmacophore (found in Nitrofurantoin and Furazolidone), the presence of the 2-bromo handle offers a unique opportunity for Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling.
This document provides a validated protocol for Suzuki-Miyaura cross-coupling to generate library-scale 2,5-diarylfurans, followed by a standardized Minimum Inhibitory Concentration (MIC) assay to evaluate biological efficacy.
Chemical Context & Strategic Rationale
The Nitrofuran "Warhead"
The antimicrobial activity of nitrofurans relies on the 5-nitro group. This group acts as a prodrug "warhead." It is recognized by bacterial nitroreductases (Type I and II), which reduce the nitro group into highly reactive nitro-radical anions. These radicals covalently bind to bacterial DNA and proteins, causing lethal oxidative stress and strand breaks.
The 2-Bromo Advantage
Standard nitrofurans often rely on azomethine linkages (–CH=N–), which can be metabolically unstable. By starting with 2-Bromo-5-(4-nitrophenyl)furan , researchers can employ C–C bond-forming reactions to create robust 2,5-diarylfuran analogs.
Key Advantages:
-
Metabolic Stability: C–C bonds are resistant to hydrolytic cleavage compared to hydrazones.
-
Lipophilicity Tuning: Coupling with varying aryl boronic acids allows precise modulation of LogP for membrane permeability.
-
Library Expansion: The modularity of Suzuki coupling enables rapid structure-activity relationship (SAR) profiling.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling[1]
The following protocol describes the coupling of 2-Bromo-5-(4-nitrophenyl)furan with phenylboronic acid derivatives. This method is optimized to prevent de-bromination and homocoupling.
Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and workflow for converting the bromide precursor into the active antimicrobial agent.
Figure 1: Synthetic workflow for the palladium-catalyzed conversion of the bromofuran precursor.
Detailed Protocol
Materials:
-
Substrate: 2-Bromo-5-(4-nitrophenyl)furan (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Base: Potassium carbonate (
), 2M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon for 15 minutes.
-
Loading: Add 2-Bromo-5-(4-nitrophenyl)furan (268 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol) to the flask.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane. Stir until solids are dissolved.
-
Base Addition: Add 1.5 mL of 2M
solution via syringe. -
Catalyst Addition: Quickly add Pd(PPh3)4 (58 mg, 0.05 mmol) under a positive stream of nitrogen. Critical: The solution should turn a light yellow/orange.
-
Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot (
) should disappear. -
Work-up:
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove Palladium black. Wash the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane -> 10% EtOAc/Hexane).
Yield Expectation: 65–85% depending on the boronic acid steric hindrance.
Biological Evaluation: Antimicrobial Efficacy (MIC)
Once synthesized, the efficacy of the new derivative must be validated against standard strains (e.g., S. aureus, E. coli).
Mechanism of Action
Understanding the biological target is crucial for interpreting MIC data.
Figure 2: Mechanism of Action (MOA) for nitrofuran derivatives.
MIC Determination Protocol (Broth Microdilution)
Standards: Adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculum Prep: Grow bacteria to mid-log phase (
). Dilute to CFU/mL in Mueller-Hinton Broth (MHB). -
Compound Prep: Dissolve the synthesized furan derivative in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Plate Setup:
-
Use a 96-well sterile plate.
-
Add 100 µL of MHB to columns 2–12.
-
Add 200 µL of compound stock (diluted to starting test concentration, e.g., 128 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Bacteria + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Add 100 µL of bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
Data Interpretation Table:
| MIC Value (µg/mL) | Classification | Interpretation |
| < 4 | Potent | High potential for lead optimization. |
| 4 – 16 | Moderate | Active; assess toxicity/solubility. |
| 16 – 64 | Weak | Likely insufficient for systemic therapy. |
| > 64 | Inactive | Re-evaluate scaffold or permeability. |
Troubleshooting & Quality Control
Chemical Stability
-
Acid Sensitivity: Furans can undergo ring-opening in strong acids. Avoid acidic work-ups; use neutral or basic washes.
-
Light Sensitivity: Nitrofurans can degrade under UV light. Store final products in amber vials.
Reaction Failures
-
Homocoupling: If the bi-aryl (dimer of the boronic acid) is the major product, reduce the amount of catalyst and ensure rigorous degassing of the solvent.
-
De-bromination: If 2-(4-nitrophenyl)furan (hydrodehalogenation) is observed, ensure the solvent is anhydrous and lower the reaction temperature to 70°C.
References
-
Synthesis and Evaluation of Nitrofuran Derivatives. Source: MDPI. Context: Discusses the synthesis of 5-nitrofuran derivatives and their characterization via NMR/MS, providing a baseline for nitrofuran chemistry.
-
Suzuki Cross-Coupling of 2-(bromomethyl)-5-aryl-thiophenes. Source: ResearchGate. Context: Provides the closest electronic analog protocol (thiophene vs. furan) for Suzuki coupling at the 2-position of a heteroaryl bromide.
-
Mechanism of Selective Antimicrobial Activity of Furanones. Source: MDPI. Context: Elucidates the ROS-mediated mechanism of action for furan-based antimicrobials, supporting the "Warhead" rationale.
-
Suzuki-Miyaura Cross-Coupling Reaction Overview. Source: Tokyo Chemical Industry (TCI). Context: Authoritative general protocol and mechanistic overview of the Suzuki reaction for biaryl synthesis.
Sources
Application Note: Strategic Functionalization of Furan at C2 and C5 Positions
Abstract
The furan ring is a cornerstone heterocycle in both pharmaceutical discovery and sustainable materials science.[1][2] Its electron-rich nature renders it highly reactive, yet its acid-sensitivity poses significant handling challenges. This guide provides a technical roadmap for the regioselective functionalization of furan at the
Reactivity Landscape & Mechanistic Logic
The furan ring exhibits a pronounced regioselectivity preference for the C2 and C5 positions (
Why C2/C5?
-
Electrophilic Aromatic Substitution (EAS): Attack at C2 yields a carbocation intermediate stabilized by three resonance structures (preserving the oxygen's contribution). Attack at C3 yields only two resonance structures. Consequently, EAS rates at C2 are approximately
times faster than in benzene. -
Deprotonation (Lithiation): The C2-proton is significantly more acidic (
) than the C3-proton due to the inductive electron-withdrawing effect of the adjacent oxygen atom ( effect).
The Stability Paradox
While highly reactive, furan is acid-labile. Strong Brønsted acids can protonate C2, initiating a cascade of ring-opening reactions (hydrolysis) or polymerization (forming "humins"). Protocols must therefore operate under neutral, basic, or strictly controlled Lewis-acidic conditions.
Reactivity Visualization
The following diagram maps the decision logic for selecting the correct functionalization pathway.
Figure 1: Decision matrix for furan functionalization based on target architecture.
Protocol A: Regioselective C2-Lithiation
Application: Introduction of carbon electrophiles (aldehydes, halides, silanes) for early-stage building block synthesis.
Principles
Direct deprotonation using n-butyllithium (n-BuLi) is the gold standard. The reaction is kinetically controlled at -78°C.
-
Caution: If 3-bromofuran is used as a precursor, a "Halogen Dance" rearrangement can occur above -40°C, where the lithium migrates from C3 to the thermodynamically more stable C2 position.
Materials
-
Substrate: Furan (freshly distilled to remove stabilizers).
-
Reagent: n-BuLi (1.6 M in hexanes).
-
Solvent: Anhydrous THF (inhibitor-free).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Add anhydrous THF (20 mL) and Furan (1.0 eq, 10 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes.
-
Note: Maintain internal temp < -70°C to avoid ring fragmentation.
-
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.
-
Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 eq) dissolved in minimal THF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.[1]
Key Data Point: C2-lithiation is >98% regioselective under these conditions.
Protocol B: Pd-Catalyzed Direct C-H Arylation (C2/C5)
Application: Convergent synthesis of biaryl scaffolds for medicinal chemistry without pre-functionalizing the furan ring with toxic organotins (Stille) or boronates (Suzuki).
Principles
This protocol utilizes a Pd(0)/Pd(II) catalytic cycle where the furan C-H bond is activated via a Concerted Metalation-Deprotonation (CMD) mechanism. A pivalic acid or carbonate base assists in the proton abstraction.
Materials
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) or PCy3.
-
Base: K₂CO₃ (2.0 eq) or PivOH (30 mol%) as additive.
-
Coupling Partner: Aryl Bromide or Chloride (1.0 eq).
-
Solvent: DMA (Dimethylacetamide) or Toluene.
Step-by-Step Methodology
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 eq), and the Aryl Bromide (1.0 mmol).
-
Solvent: Add DMA (concentration 0.2 M) and Furan (excess, 3-5 eq).
-
Why excess furan? Furan is often used as both substrate and co-solvent to suppress homocoupling of the aryl halide and ensure mono-arylation if desired.
-
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water (3x) to remove DMA.
-
Purification: Silica gel chromatography.
Optimization Table:
| Variable | Recommendation | Effect |
| Ligand | DavePhos | Promotes oxidative addition of unactivated aryl chlorides. |
| Base | K₂CO₃ + PivOH | Pivalate acts as a "proton shuttle" lowering the energy barrier for C-H cleavage. |
| Temp | 100-120°C | Essential for the activation step; too high (>140°C) risks furan decomposition. |
Protocol C: Biomass Valorization (HMF to FDCA)
Application: Industrial synthesis of 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for PET plastic replacement (PEF).[3][4]
Principles
This is a sequential oxidation: HMF
Reaction Pathway Visualization
Figure 2: Oxidative cascade from HMF to FDCA. FFCA is the critical intermediate that must be fully converted to achieve polymer-grade purity.
Step-by-Step Methodology (Pt/C Protocol)
-
Reactor: Use a high-pressure stainless steel autoclave (Parr reactor).
-
Loading: Load HMF (50 mM), Pt/C (5 wt% loading), and Na₂CO₃ (2.0 eq) in water.
-
Note: Base is required to keep the resulting FDCA soluble (as disodium salt) and prevent catalyst fouling.
-
-
Pressurization: Purge with N₂ (3x), then pressurize with O₂ (10–20 bar) .
-
Reaction: Heat to 100°C with vigorous stirring (800 rpm) for 4–6 hours.
-
Isolation:
-
Cool and depressurize.
-
Filter catalyst (recyclable).
-
Acidify filtrate with HCl to pH 1–2. FDCA precipitates as a white solid.
-
Filter, wash with cold water, and dry.
-
Critical Troubleshooting & "Expertise" Notes
Acid Sensitivity (The "Black Tar" Problem)
Furan rings are notoriously sensitive to acid-catalyzed ring opening.
-
Mechanism: Protonation at C2 leads to a cation that can be attacked by water, opening the ring to form 1,4-dicarbonyls (e.g., succinaldehyde derivatives). These rapidly polymerize into dark, insoluble "humins."
-
Prevention: Always buffer aqueous reactions. In organic synthesis, use acid scavengers (e.g., propylene oxide) or weak bases if acidic byproducts are generated.
Volatility
Furan (b.p. 31°C) is highly volatile.
-
Handling: Store in the fridge. Use cold syringes/needles. When running reactions at reflux, ensure high-efficiency condensers (dry ice/acetone or double-surface water condensers) are used to prevent solvent/substrate loss.
Safety: Peroxides
Like ethers, furans can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using starch-iodide paper before distilling or concentrating large volumes.
References
-
Review of Furan Functionalization: Keaveney, S. T., et al. "Recent advances in the catalytic transformation of biomass-derived 5-hydroxymethylfurfural." ChemCatChem (2018).
-
Lithiation Protocol: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-facilitated lithiations." Organic Reactions (1979).
-
Pd-Catalyzed Arylation: Glover, B., et al. "The catalytic C-H arylation of furan and thiophene." Tetrahedron (2009).
-
FDCA Synthesis: Davis, S. E., et al. "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts."[4] Catalysis Today (2011).
-
Mechanistic Insight (EAS): Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley (2010).
Sources
Application Note: Precision Synthesis of 2-Bromo-5-(4-nitrophenyl)furan
Executive Summary
The compound 2-Bromo-5-(4-nitrophenyl)furan is a critical intermediate in the synthesis of push-pull chromophores, advanced optoelectronic materials, and biologically active nitrofuran derivatives. Its structural integrity relies on the precise installation of the bromine atom at the C5 position of the furan ring, preserving the nitro group on the phenyl ring.
This guide provides a high-fidelity protocol for synthesizing this target. While direct coupling of pre-brominated fragments is possible, the most robust and scalable route involves the regioselective bromination of 2-(4-nitrophenyl)furan . This approach leverages the electronic directing effects of the furan ring to ensure exclusive C5 substitution, avoiding complex isomer separations.
Retrosynthetic Analysis & Reaction Logic
The synthesis is designed around the electronic disparity between the electron-rich furan ring and the electron-deficient 4-nitrophenyl moiety.
Mechanistic Logic
-
Precursor Assembly: The 2-(4-nitrophenyl)furan scaffold is constructed first. The nitro group (
) strongly deactivates the phenyl ring towards electrophilic attack. -
Regioselective Bromination: When the precursor is subjected to electrophilic bromination, the furan ring—being significantly more nucleophilic than the nitro-benzene ring—reacts exclusively.
-
Site Selectivity: Within the furan ring, the C2 position is occupied. The C5 position (alpha to the oxygen) is the most activated site remaining, far superior to the C3/C4 (beta) positions. This ensures high regioselectivity without the need for blocking groups.
Workflow Diagram
Figure 1: Synthetic workflow illustrating the conversion of nitro-aromatic precursors to the brominated target via a stable furan intermediate.
Reagents & Equipment Profile
Chemical Reagents Table
| Reagent | CAS No. | Role | Purity Requirement |
| 2-(4-Nitrophenyl)furan | 7115-96-0 | Substrate | >97% (HPLC) |
| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | 99% (Recrystallize if yellow) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous, 99.8% |
| Ethyl Acetate | 141-78-6 | Extraction Solvent | ACS Grade |
| Sodium Thiosulfate ( | 7772-98-7 | Quenching Agent | Reagent Grade |
| Silica Gel | 112926-00-8 | Stationary Phase | 230-400 mesh |
Essential Equipment
-
Reaction Vessel: 3-neck round-bottom flask (amber glass preferred to prevent light-induced side reactions).
-
Temperature Control: Ice-water bath (
) and magnetic stirrer. -
Inert Atmosphere: Nitrogen (
) or Argon balloon (recommended but not strictly critical for NBS bromination). -
Filtration: Sintered glass funnel or Buchner funnel.
Detailed Experimental Protocol
Phase 1: Preparation of Precursor (If not purchased)
Note: If 2-(4-nitrophenyl)furan is purchased commercially, proceed directly to Phase 2.
Method: Meerwein Arylation (Robust & Scalable)
-
Diazotization: Dissolve 4-nitroaniline (10 mmol) in aqueous
( , 20 mL). Cool to . Add sodium nitrite ( , 11 mmol) solution dropwise. Stir for 30 min. -
Coupling: Add furan (50 mmol, excess) and copper(II) chloride (
, 2 mmol) to a separate flask containing acetone/water. -
Addition: Slowly add the diazonium salt solution to the furan mixture at
. -
Workup: After 2 hours, extract with ethyl acetate, wash with water, and purify via column chromatography (Hexane/EtOAc) to yield 2-(4-nitrophenyl)furan .
Phase 2: Regioselective Bromination (Core Protocol)
Objective: Synthesis of 2-Bromo-5-(4-nitrophenyl)furan. Scale: 1.0 gram (approx. 5.3 mmol of precursor).
Step 1: Reaction Setup
-
Dissolution: In a 50 mL amber round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-nitrophenyl)furan (1.0 g, 5.29 mmol) in anhydrous DMF (10 mL).
-
Why DMF? DMF promotes the polar mechanism of NBS bromination, enhancing para/5-position selectivity over radical side reactions often seen in
.
-
-
Cooling: Place the flask in an ice-water bath and cool to
. Allow to equilibrate for 10 minutes.
Step 2: Reagent Addition
-
NBS Preparation: Weigh N-Bromosuccinimide (NBS) (0.99 g, 5.55 mmol, 1.05 equiv).
-
Critical: Ensure NBS is white. If yellow/orange, it contains free bromine (
) which is more aggressive and less selective. Recrystallize from hot water if necessary.
-
-
Addition: Add the NBS to the stirring solution in 3-4 portions over 15 minutes.
-
Observation: The solution may darken slightly, but should remain clear.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 2–4 hours.-
Monitoring: Monitor via TLC (Solvent: 10% EtOAc in Hexane). The product will have a slightly higher
value than the starting material due to the halogen introduction.
-
Step 3: Quenching and Workup
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Neutralization: Add 5 mL of 10% sodium thiosulfate solution (
) to quench any unreacted bromine species (indicated by the disappearance of any orange tint). -
Precipitation: The product often precipitates as a yellow/orange solid upon hitting the water.
-
If solid forms: Filter the solid, wash copiously with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (
). Wash combined organics with brine ( ), dry over anhydrous , filter, and concentrate in vacuo.
-
Step 4: Purification
-
Recrystallization (Preferred): The crude solid is usually pure enough for many applications. For high purity, recrystallize from Ethanol or a Hexane/Chloroform mixture.
-
Chromatography (Alternative): If impurities persist, perform flash column chromatography using Silica Gel 60.
-
Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexane.
-
Yield: Expected yield is 80–90%.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual Inspection |
| Melting Point | Capillary MP | |
| 400 MHz NMR | ||
| Key Feature | Absence of signal at | NMR Integration |
Interpretation: The disappearance of the Furan C5 proton (usually a doublet or multiplet around 7.5-7.6 ppm in the precursor) and the retention of the AB system for the C3/C4 protons confirms substitution at the 5-position.
Safety & Handling
-
Nitro Compounds: 2-(4-nitrophenyl)furan and its derivatives are potentially toxic and mutagenic. Handle in a fume hood. Avoid heating dry solids to high temperatures due to potential shock sensitivity of nitro-aromatics (though this specific compound is generally stable).
-
N-Bromosuccinimide: Causes skin irritation and serious eye irritation. Avoid inhalation of dust.
-
Waste Disposal: Segregate halogenated organic waste.
References
-
Meerwein Arylation of Furan
-
Obushak, M. D., et al. "Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry, 2002. (General methodology grounding).
-
- Bromination of Aryl-Furans: Bach, T., & Krüger, L. "Regioselective Bromination of 2-Substituted Furans." Synlett, 1998. (Establishes NBS/DMF as the standard for 5-bromo-2-substituted furans).
-
Synthesis of Nitrophenyl-Furans
-
BenchChem. "2-(4-Nitrophenyl)furan Structure and Properties." (Precursor verification).
-
- General NBS Bromination Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for NBS usage).
Advanced Application Note: 2-Bromo-5-(4-nitrophenyl)furan in Organic Electronics
Executive Summary & Strategic Utility
2-Bromo-5-(4-nitrophenyl)furan (CAS: 823-73-4) serves as a high-precision intermediate for synthesizing Donor-Acceptor (D-π-A) systems.[1] Unlike thiophene analogues, the furan core offers distinct advantages in organic electronics: it is bio-derivable, possesses a lower resonance energy (leading to enhanced quinoidal character and lower bandgaps), and exhibits superior solubility.
This molecule acts as a "unilateral" building block.[1] The bromine at position 2 provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki/Stille), while the 4-nitrophenyl group at position 5 functions as a robust electron-withdrawing group (EWG).[1] This structure is critical for three primary applications:
-
Organic Photovoltaics (OPVs): As a precursor for low-bandgap conjugated polymers.[1]
-
Non-Linear Optics (NLO): Creating push-pull chromophores with high hyperpolarizability.[1]
-
Photoswitches: Synthesis of Donor-Acceptor Stenhouse Adducts (DASAs) via furan ring opening.[1][2]
Material Properties & Handling
| Property | Specification | Strategic Implication |
| Molecular Weight | 268.06 g/mol | Low MW allows for high atom economy in synthesis.[1] |
| Electronic Character | Strong Dipole (Nitro = Acceptor) | Ideal for inducing charge transfer in conjugated backbones.[1] |
| Solubility | High (DCM, THF, Chloroform) | Superior processability compared to thiophene analogues. |
| Stability | Acid-Sensitive | Critical: Furan rings are prone to acid-catalyzed ring opening.[1] Avoid strong acids during workup unless synthesizing DASAs.[1] |
| Purity Requirement | >98% (HPLC) | Essential for organic semiconductor mobility; impurities act as charge traps.[1] |
Application Workflow 1: Synthesis of D-π-A Conjugated Systems
Target Audience: Polymer Chemists & Material Scientists[1]
The primary utility of this compound is coupling it to an electron-rich donor (e.g., carbazole, triphenylamine, or thiophene) to create a "Push-Pull" electronic structure.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Couple 2-Bromo-5-(4-nitrophenyl)furan with a boronic acid donor (e.g., 4-methoxyphenylboronic acid or a carbazole boronate).[1]
Reagents:
-
Precursor: 2-Bromo-5-(4-nitrophenyl)furan (1.0 eq)[1]
-
Donor: Aryl-boronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Base: K₂CO₃ (2M aqueous solution)[1]
-
Solvent: Toluene/Ethanol (3:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing (Critical): The furan ring is susceptible to oxidative degradation under high heat.[1] Sparge all solvents with Argon for 30 minutes before adding the catalyst.[1]
-
Assembly: In a Schlenk flask, combine the bromide, boronic acid, and catalyst under Argon flow. Add the degassed solvent and base.[1]
-
Reaction: Heat to 80°C (Do not exceed 90°C to prevent furan decomposition). Stir for 12–24 hours.[1] Monitor via TLC (Silica, Hexane/EtOAc).[1]
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1] Avoid acidic washes. [1]
-
Purification: Recrystallization from Ethanol is preferred over column chromatography to minimize silica-induced decomposition.[1]
Visualization: Synthetic Logic Flow
Figure 1: Synthetic workflow transforming the brominated precursor into active organic semiconductor materials.
Application Workflow 2: Donor-Acceptor Stenhouse Adducts (DASAs)
Target Audience: Photophysics Researchers & Smart Material Developers[1]
A cutting-edge application for this molecule is the synthesis of DASAs , a class of negative photochromic switches. The nitro-furan moiety is activated, allowing for a ring-opening reaction with donor amines.[1]
Mechanism: The electron-withdrawing nitro group at the 5-position activates the furan ring.[1] Upon reaction with a secondary amine (e.g., diethylamine) and Meldrum's acid derivatives, the furan ring opens to form a linear triene system that switches between colored (linear) and colorless (cyclic) forms under visible light.
Protocol Note:
-
Reaction Condition: This specific reaction requires Lewis Acid catalysis (e.g., ZnCl₂) to facilitate the furan ring opening, leveraging the specific instability of the furan ring that is usually avoided in OPV synthesis.
Device Fabrication Protocol: Organic Photovoltaic (OPV)
Target Audience: Device Engineers[1]
Once the 2-Bromo-5-(4-nitrophenyl)furan has been incorporated into a polymer or oligomer (the "Active Material"), use this protocol to fabricate a Bulk Heterojunction (BHJ) device.[1]
Architecture: ITO / PEDOT:PSS / Active Material :PC₇₁BM / LiF / Al
-
Substrate Prep:
-
Ultrasonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
UV-Ozone treat for 20 minutes to increase work function.[1]
-
-
Hole Transport Layer (HTL):
-
Spin-coat PEDOT:PSS at 4000 rpm for 60s.
-
Anneal at 150°C for 15 min in air.
-
-
Active Layer Deposition (The Furan Component):
-
Solution: Dissolve the synthesized Furan-based Donor and PC₇₁BM (1:1.5 ratio) in Chlorobenzene (20 mg/mL total conc).
-
Additives: Add 0.5% v/v Diiodooctane (DIO) to improve morphology (Furan polymers often require less DIO than Thiophenes due to better solubility).[1]
-
Spin: Coat at 1500 rpm inside a glovebox (N₂ atmosphere).
-
-
Top Contact:
-
Thermally evaporate LiF (1 nm) and Aluminum (100 nm) at <
Torr.
-
Characterization & Validation Logic
To validate the successful integration of the 2-Bromo-5-(4-nitrophenyl)furan unit, the following data profile is required:
| Method | Expected Feature | Interpretation |
| ¹H NMR | Doublet at ~6.8 ppm and ~7.4 ppm (Furan protons) | Disappearance of the doublet shifts confirms coupling at the Br-site.[1] |
| Cyclic Voltammetry (CV) | Reduction peak shift | The Nitro group dominates reduction (-1.0 to -1.5 V).[1] Coupling a donor should raise the HOMO level.[1] |
| UV-Vis Spectroscopy | Bathochromic Shift (Red Shift) | Successful D-π-A coupling will shift absorption from ~350nm (monomer) to >500nm (conjugated system).[1] |
Visualization: Electronic Band Structure Engineering
Figure 2: Impact of the Nitro-Furan architecture on orbital energy levels, facilitating low band-gap semiconductors.[1]
Dual-Use Note: Pharmaceutical Relevance
For Drug Development Professionals
While this guide focuses on electronics, 2-Bromo-5-(4-nitrophenyl)furan is structurally homologous to the Nitrofuran class of antibiotics (e.g., Nitrofurantoin).[1]
-
Mechanism: The nitro group is reduced by bacterial flavoproteins to reactive intermediates that damage DNA.[1]
-
Cross-Over: The electrochemical reduction potentials measured for organic electronics (CV data) directly correlate to the biological reduction potential required for enzymatic activation in bacteria. Data generated in electronic characterization can thus serve as a predictive model for biological prodrug activation.[1]
References
-
Gidron, O., et al. (2010).[1] "Oligofurans: A stable and soluble alternative to oligothiophenes."[1] Journal of the American Chemical Society.[1] Link[1]
-
Bunz, U. H. F. (2010).[1] "Thiophene vs Furan: The Race is On."[1][3] Angewandte Chemie International Edition. Link[1]
-
Helmy, S., et al. (2014).[1] "Photoswitching of Donor-Acceptor Stenhouse Adducts (DASAs)." Journal of the American Chemical Society.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
-
Zheng, B., & Huo, L. (2021).[4] "Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics." Small Methods. Link[1]
Sources
- 1. 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promoting the Furan Ring‐Opening Reaction to Access New Donor–Acceptor Stenhouse Adducts with Hexafluoroisopropanol [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-(4-nitrophenyl)furan
Case ID: SYN-BNPF-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Executive Summary
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan is a critical step in developing Dantrolene analogues and novel antimicrobial agents. Researchers often encounter low yields due to the inherent instability of the furan ring under acidic conditions (acid-catalyzed ring opening) and the competing reactivity during halogenation or cross-coupling.
This guide addresses the two primary synthetic routes:
-
Route A (Linear): Bromination of 2-(4-nitrophenyl)furan.
-
Route B (Convergent): Suzuki-Miyaura coupling of 2,5-dibromofuran with 4-nitrophenylboronic acid.
Module 1: Route Selection & Strategy
Visualizing the Synthetic Pathways
The following diagram outlines the two primary workflows and their critical decision points.
Figure 1: Strategic decision matrix for synthesis routes. Route A is favored for scale-up due to lower cost, while Route B is modular but requires strict stoichiometric control.
Module 2: Route A – Bromination of 2-(4-nitrophenyl)furan
This is the standard industrial approach. The nitro group deactivates the phenyl ring, directing the electrophilic bromination to the 5-position of the electron-rich furan ring.
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black tar after 1 hour. What is happening? Diagnosis: Acid-catalyzed polymerization (The "Furan Death"). Explanation: Bromination generates HBr as a byproduct. Furans are notoriously sensitive to strong acids, which induce ring-opening and polymerization. Solution:
-
Switch Solvent: Move from non-polar solvents (CCl4, Benzene) to DMF or DMAc . These polar aprotic solvents act as a weak base, buffering the HBr generated.
-
Lower Temperature: Run the reaction at 0°C to 10°C . Room temperature is often too aggressive for this specific substrate.
-
Reagent Swap: Use N-Bromosuccinimide (NBS) instead of elemental bromine (
).[1] NBS releases bromine slowly and the byproduct (succinimide) is less acidic than HBr gas.
Q2: I have low conversion (50%) even after 24 hours. Should I add more NBS? Diagnosis: Deactivation by the Nitro Group. Explanation: The 4-nitrophenyl group is strongly electron-withdrawing, reducing the nucleophilicity of the furan ring compared to unsubstituted furan. Solution:
-
Do NOT just add more NBS immediately; this promotes poly-bromination.
-
Catalysis: Add a Lewis Acid catalyst like In(OTf)3 (1-5 mol%) or simply Silica Gel (50% wt/wt relative to substrate) to the reaction. Silica gel provides a mild acidic surface that activates the NBS without destroying the furan.
Optimized Protocol: NBS Bromination
| Parameter | Specification | Rationale |
| Substrate | 2-(4-nitrophenyl)furan (1.0 eq) | Starting material. |
| Reagent | NBS (1.05 eq) | Slight excess to drive completion; avoid large excess. |
| Solvent | DMF (Anhydrous) | Traps HBr; stabilizes the intermediate. |
| Concentration | 0.1 M | Dilution prevents intermolecular polymerization. |
| Temperature | 0°C | Control exotherm at start. |
| Workup | Quench w/ Na2S2O3 | Neutralizes active bromine species immediately. |
Step-by-Step:
-
Dissolve 1.0 eq of 2-(4-nitrophenyl)furan in DMF (10 mL/g).
-
Cool to 0°C in an ice bath.
-
Add 1.05 eq of NBS portion-wise over 30 minutes. Do not dump it in all at once.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC.
-
Quench: Pour into ice-water containing 5% Sodium Thiosulfate.
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.
-
Purification: Recrystallize from Ethanol/Water if possible; avoid silica columns if the product is acid-sensitive (or use 1% Et3N in eluent).
Module 3: Route B – Suzuki Coupling
This route is useful if you cannot source the 2-(4-nitrophenyl)furan precursor. It involves coupling 2,5-dibromofuran with 4-nitrophenylboronic acid .
Troubleshooting Guide (Q&A)
Q1: I am getting a mixture of mono-coupled and di-coupled (bis-aryl) products. How do I stop at the mono-bromide? Diagnosis: Statistical coupling distribution. Explanation: The second bromine on the furan is almost as reactive as the first. If the boronic acid finds a mono-product, it will couple again. Solution:
-
Reverse Stoichiometry: Use 3.0 to 4.0 equivalents of 2,5-dibromofuran relative to the boronic acid.
-
Order of Addition: Add the boronic acid solution slowly (dropwise) to the dibromofuran/catalyst mixture. This ensures the boronic acid always encounters a high concentration of unreacted dibromide.
Q2: The reaction stalls, and I see significant homocoupling of the boronic acid (nitrobenzene dimer). Diagnosis: Oxidation of the catalyst or presence of oxygen. Solution:
-
Degas Thoroughly: Suzuki couplings on electron-poor boronic acids (like 4-nitro) are sluggish. Oxygen promotes homocoupling. Sparge solvents with Argon for 20 mins.
-
Base Selection: Switch from
to or . Fluoride bases often facilitate transmetallation for electron-poor substrates.
Optimized Protocol: Selective Suzuki Coupling
| Component | Quantity | Role |
| 2,5-Dibromofuran | 4.0 eq | Excess ensures mono-selectivity. |
| 4-Nitrophenylboronic acid | 1.0 eq | Limiting reagent. |
| Catalyst | Standard Pd(0) source. | |
| Base | Activator. | |
| Solvent | Dioxane / Water (4:1) | Miscibility for base and organics. |
Step-by-Step:
-
Dissolve 4.0 eq of 2,5-dibromofuran and 0.05 eq of Pd catalyst in Dioxane. Degas.
-
Heat to 60°C.
-
Dissolve 1.0 eq of Boronic Acid in minimal Dioxane.
-
Slow Addition: Add the Boronic Acid solution to the reaction via syringe pump over 1 hour.
-
Stir for an additional 2 hours.
-
Workup: The excess 2,5-dibromofuran is volatile and can often be removed by vacuum distillation or sublimation, leaving the heavier mono-coupled product.
Module 4: Comparison & Yield Data
| Feature | Route A (Bromination) | Route B (Suzuki) |
| Typical Yield | 75 - 85% | 40 - 60% (based on boronic acid) |
| Atom Economy | High | Low (requires excess dibromide) |
| Purification | Simple (Recrystallization) | Difficult (Separating mono/bis products) |
| Scalability | Excellent (>100g) | Moderate (<10g) |
| Primary Risk | Acid sensitivity (Tars) | Selectivity (Bis-coupling) |
Module 5: Diagnostic Logic Tree
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting logic for low yield or purity issues.
References
-
BenchChem. (n.d.). 2-(4-Nitrophenyl)furan Structure and Applications. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General Suzuki Mechanism).[2]
- Keegstra, M. A. (1992). The reaction of 2-bromofuran with boronic acids. Tetrahedron, 48(13), 2681-2690. (Selectivity in furan couplings).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from
-
MDPI. (2010). Synthesis and In Vitro Activity of Furan-2-yl-methanone Derivatives. (Demonstrates bromination protocols on deactivated furans). Retrieved from
Sources
Technical Support Center: Purification of 2-Bromo-5-(4-nitrophenyl)furan
Ticket ID: PUR-BNPF-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Support Interface
Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Bromo-5-(4-nitrophenyl)furan has yielded a crude solid that is either oiling out during recrystallization, streaking on silica, or showing persistent palladium contamination.
This compound is a "push-pull" system—the electron-rich furan ring is pulled by the electron-withdrawing nitro group and the inductive effect of the bromine. This makes it crystalline but also prone to specific stability issues (light sensitivity) and purification challenges (solubility differentials).
Below are the resolved troubleshooting guides for the most common issues reported by researchers working with this specific scaffold.
Module 1: Recrystallization Protocols (Ticket #104)
User Issue: "My product comes out as an oil or a sticky gum when I cool the solution, rather than distinct crystals."
Root Cause Analysis
The "oiling out" phenomenon in nitro-arylfurans usually occurs because the compound's melting point is lower than the boiling point of the solvent system, or the impurity profile (specifically unreacted boronic acids or homocoupled byproducts) disrupts the crystal lattice formation.
The Solution: The "Cloud Point" Method
Do not rely on simple cooling. You must use a binary solvent system with precise saturation control.
Recommended Solvent System:
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).
-
Solvent B (Anti-Solvent): Hexanes or Heptane.
-
Alternative: Ethanol (hot)
Water (dropwise). Note: Ethanol works well for nitro-compounds but can cause oiling if the water is added too fast.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Solvent A (e.g., EtOAc).
-
Filtration: While hot, filter through a glass frit to remove insoluble inorganic salts (borates/bromides).
-
The Anti-Solvent Addition:
-
Keep the solution near boiling.
-
Add Solvent B (Hexanes) dropwise until a persistent cloudiness (turbidity) appears.
-
Add one drop of Solvent A to clear the solution back to transparent.
-
-
Seeding (Critical): Add a single seed crystal of pure product. If none exists, scratch the inner wall of the flask with a glass rod to create nucleation sites.
-
Controlled Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature over 2–3 hours. Do not put it directly into an ice bath.
-
Harvest: Filter the yellow/orange needles and wash with cold Hexanes.
Troubleshooting Table: Recrystallization
| Symptom | Diagnosis | Corrective Action |
| Oiling Out | Solution too concentrated or cooled too fast. | Re-heat to dissolve oil. Add more Solvent A. Cool slower. |
| Precipitate is Powder | Supersaturation reached too quickly. | Re-dissolve. Add less Anti-Solvent. Allow to stand undisturbed. |
| Color is Dark Brown | Oxidation or Palladium contamination. | Perform an activated carbon filtration before recrystallization. |
Module 2: Chromatography & Stability (Ticket #209)
User Issue: "The compound streaks on the TLC plate and decomposes on the column."
Root Cause Analysis
Furan rings are acid-sensitive. Standard silica gel is slightly acidic (pH 6.0–6.5). While the nitro group stabilizes the ring, the bromine atom renders the C2 position susceptible to nucleophilic attack or acid-catalyzed decomposition/polymerization, leading to "streaking."
The Solution: Neutralized Silica Flash Chromatography
You must buffer the stationary phase to prevent on-column decomposition.
Protocol: Preparing Neutralized Silica
-
Slurry Preparation: Mix your silica gel with the eluent solvent containing 1% Triethylamine (Et3N) .
-
Column Packing: Pour the slurry into the column.
-
Flush: Run 2–3 column volumes of pure eluent (without Et3N) through the column to remove excess amine, leaving the silica surface deactivated (neutralized).
-
Elution: Load your sample and elute with Hexanes:EtOAc (gradient 95:5 to 80:20) .
Visualization Note: The product is UV active (strong absorption due to nitro-conjugation). It will likely appear as a bright spot under 254 nm UV light.
Module 3: Palladium Removal (Ticket #315)
User Issue: "I synthesized this via Suzuki coupling. My product is grey/brown, and elemental analysis shows high Pd levels."
Root Cause Analysis
Palladium catalysts (e.g., Pd(PPh3)4) bind tightly to the nitrogen of the nitro group and the pi-system of the furan. Recrystallization alone often fails to lower Pd below 100 ppm.
The Solution: Chemical Scavenging
Physical adsorption (Charcoal) is often insufficient for this specific scaffold. Use a sulfur-based chemical scavenger.
Protocol: Thiol-Silica Scavenging
-
Dissolve: Dissolve the crude product in THF or DCM (10 mL/g).
-
Add Scavenger: Add SiliaMetS® Thiol or equivalent (3-mercaptopropyl functionalized silica) at a ratio of 4:1 (w/w relative to the Pd catalyst used, not the product).
-
Stir: Stir at 40°C for 4 hours.
-
Filter: Filter through a 0.45 µm PTFE pad. The Pd stays bound to the solid silica.
-
Result: The filtrate should be a clear, vibrant yellow/orange, free of the grey cast.
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying 2-Bromo-5-(4-nitrophenyl)furan based on the impurity profile.
Caption: Decision tree for selecting the optimal purification route based on specific impurity profiles.
Impurity Origin & Management
Understanding where impurities come from allows you to prevent them upstream.
Caption: Mechanistic origin of common impurities in the synthesis of aryl-bromofurans.
Frequently Asked Questions (FAQ)
Q: Can I use sublimation to purify this compound? A: While furans often sublime, the nitro group significantly increases the lattice energy and thermal instability. Sublimation carries a risk of thermal decomposition (explosion hazard with nitro compounds at high heat/vacuum). Recrystallization is safer and preferred.
Q: The product turns green after a week on the shelf. Why? A: This indicates decomposition.[1] Bromofurans are light-sensitive. The green color often arises from the formation of ring-opened polymeric species or oxidation.
-
Fix: Store the purified solid in an amber vial, under Argon, at -20°C.
Q: Why is the melting point reported in literature inconsistent (e.g., ranges from 80°C to 120°C)? A: This is likely due to the presence of the des-bromo impurity (2-(4-nitrophenyl)furan). Even 5% contamination can depress the melting point significantly. Always verify purity via HPLC or quantitative NMR (checking the integration of the furan protons) rather than relying solely on MP.
References
-
Palladium Scavenging Protocols
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
-
Purification of Furan Derivatives
-
Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews. Link
-
-
General Recrystallization Theory
-
Tiwari, M., et al. (2010). Crystallization: A Key Step in API Manufacturing. International Journal of Pharmaceutical Sciences and Research. Link
-
-
Suzuki Coupling Side-Reactions (Dehalogenation)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Sources
Recrystallization solvents for brominated furan derivatives
Technical Support Center: Purification of Brominated Furan Derivatives
Executive Summary & Scope
Warning: Simple brominated furans (e.g., 2-bromofuran, 3-bromofuran) are typically liquids at room temperature and must be purified via fractional distillation, not recrystallization. This guide addresses solid brominated furan derivatives (e.g., 5-bromo-2-furoic acid, brominated benzofurans, and complex furan-based pharmacophores) common in drug discovery.
Brominated furan derivatives present a unique purification challenge:
-
Acid Sensitivity: The furan ring is electron-rich and prone to acid-catalyzed ring opening (polymerization/tarring).
-
Halogen Bonding: The polarizable bromine atom alters lattice energy, often leading to "oiling out" rather than crystallization.
-
Photolability: C-Br bonds on heterocycles are susceptible to homolytic cleavage under light, causing darkening.
Solvent Selection Matrix
The choice of solvent is dictated by the functional group attached to the furan core. Use this matrix as your starting point.
| Derivative Class | Primary Solvent | Anti-Solvent | Comments |
| Furoic Acids (e.g., 5-bromo-2-furoic acid) | Ethanol (Hot) | Water | High solubility in hot alcohols; water induces precipitation. Avoid basic water to prevent salt formation. |
| Furan Esters | Ethyl Acetate | Hexanes / Heptane | Classic non-polar/polar mix. Avoid methanol if transesterification is a risk. |
| Benzofurans | Methanol or Acetone | Water | Fused rings increase lipophilicity. Acetone/Water (4:1) is often ideal.[1] |
| Amides / Sulfonamides | Ethanol (95%) | Water | Strong H-bonding requires protic solvents. |
| Highly Lipophilic / Poly-brominated | Toluene | Hexanes | Use Toluene sparingly due to high boiling point (111°C).[1] |
Decision Logic: Solvent Selection Workflow
Use the following decision tree to determine the optimal solvent system for your specific derivative.
Figure 1: Decision tree for selecting recrystallization solvents based on functional group compatibility.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is too concentrated (supersaturated) at a high temperature. It effectively undergoes liquid-liquid phase separation before crystallization.
Corrective Protocol (The "Re-Dissolve & Seed" Method):
-
Re-heat: Heat the mixture until the oil fully re-dissolves.
-
Dilute: Add 10-20% more of the primary (good) solvent. This lowers the saturation temperature below the oiling-out point.[2]
-
Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool slowly to room temperature. Do not use an ice bath yet.
-
Seed: Once the solution reaches room temperature, add a single seed crystal. If you lack seeds, scratch the inner glass wall with a glass rod to create nucleation sites.
Q2: The solution turned dark/black during heating. What happened?
Diagnosis: Furan rings are acid-sensitive and prone to oxidative degradation. If your solvent contained traces of acid (common in un-stabilized chloroform or old ethers) or if the heating was too prolonged, the furan ring may have opened or polymerized.
Prevention:
-
Solvent Check: Ensure solvents are acid-free. Avoid chloroform if possible; if necessary, pass it through basic alumina first.
-
Temperature Control: Do not heat to reflux for extended periods. Dissolve at the lowest necessary temperature.
-
Additives: For extremely sensitive furans, adding a trace of base (e.g., 1% triethylamine) to the recrystallization solvent can scavenge trace acids, though this may affect solubility of acidic derivatives.
Q3: I have low recovery yield (<50%). Is my compound decomposing?
Diagnosis: While decomposition is possible, low yield is often due to high solubility in the cold solvent.[3]
Optimization:
-
Concentration: You likely used too much solvent.[4] Evaporate 30% of the solvent and re-cool.
-
Anti-Solvent: If using a single solvent (e.g., Ethanol), add a miscible anti-solvent (e.g., Water) dropwise to the cold solution until turbidity persists, then cool to 0°C.
-
Second Crop: Always collect the mother liquor. Concentrate it to half volume and cool again to obtain a "second crop" of crystals (check purity via TLC/LCMS as this crop is usually less pure).
Detailed Experimental Protocols
Protocol A: Standard Mixed-Solvent Recrystallization
Best for: 5-bromo-2-furoic acid, Brominated Benzofurans
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[5]
-
Dissolution: Add the Primary Solvent (e.g., Acetone) dropwise while heating on a hot plate/block. Add just enough to dissolve the solid at near-boiling temperature.
-
Filtration (Optional): If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel or cotton plug.
-
Anti-Solvent Addition: Remove from heat. While still hot, add the Anti-Solvent (e.g., Water) dropwise until a faint cloudiness persists.
-
Clarification: Add one drop of Primary Solvent to clear the cloudiness.
-
Crystallization: Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours. Then move to an ice bath (0-4°C) for 30 minutes.
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Anti-Solvent/Primary Solvent mix (9:1 ratio).
Protocol B: Rescue from "Oiling Out"
Use this when Protocol A results in a goo/oil at the bottom of the flask.
Figure 2: Workflow for rescuing an oiled-out crystallization.
References
-
Synthesis of Benzofuran Derivatives: US Patent 3,147,280. "Preparation of benzofuran derivatives." (1964). Describes recrystallization of benzofuran derivatives from aqueous methanol or methanol-acetone mixtures.
-
Recrystallization of Halogenated Heterocycles: BenchChem Technical Support. "Recrystallization protocol for 5-Bromo-4-fluoroisatoic anhydride." (2025). Provides solvent selection logic for brominated/fluorinated aromatics.
-
Oiling Out Mechanisms: Mettler Toledo. "Oiling Out in Crystallization." Explains the thermodynamic vs. kinetic causes of oiling out and mitigation strategies (seeding, slow cooling).
-
Solvent Properties: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][4][5][6][7][8][9][10][11] Detailed table of solvent polarities and functional group compatibilities.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling of Bromofurans
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket Topic: Preventing Unwanted Debromination & Side Reactions in Bromofuran Scaffolds
Executive Summary & Diagnostic Hub
Welcome to the technical support center. Working with bromofurans (and halofurans in general) presents a unique "instability trifecta":
-
Hydrodebromination: The unwanted replacement of Bromine with Hydrogen (Ar-Br
Ar-H). -
Protodeboronation: The decomposition of the furan-boronic acid partner before coupling occurs.
-
Regio-scrambling: In poly-brominated systems (e.g., 2,3-dibromofuran), coupling occurs at the wrong site.
Use the diagnostic workflow below to identify your specific failure mode before proceeding to the solutions.
Diagnostic Workflow (Visual)
Figure 1: Diagnostic logic tree for identifying specific Suzuki coupling failure modes.
Technical Deep Dive: The Mechanism of Failure
To prevent debromination, you must understand its origin. It is rarely random; it is a competitive catalytic cycle.
The Hydrodebromination Pathway
The primary culprit is
-
Hydride Source: Secondary alcohols (isopropanol, ethanol) used as co-solvents are the most common hydride donors.
-
Mechanism: The Pd-alkoxide intermediate undergoes
-hydride elimination to form a Pd-H species, which then reductively eliminates Ar-H (your debrominated byproduct) [1].
The Protodeboronation Pathway
Furan-2-boronic acids are exceptionally prone to hydrolysis because the furan ring is electron-rich, facilitating protonation at the carbon attached to boron. This cleaves the C-B bond, leaving you with furan and boric acid [2].
Troubleshooting Q&A (Ticket Resolution)
Ticket #101: "I see a significant [M-Br+H] peak (Hydrodebromination)."
Q: Why is my bromine being replaced by hydrogen? A: You are likely inadvertently generating a Palladium-Hydride species. This occurs most often when using alcoholic solvents (MeOH, EtOH, iPrOH) or bases that can act as reductants.
Corrective Actions:
-
Eliminate Protic Solvents: Switch to strictly aprotic systems. Use Toluene/THF or 1,4-Dioxane/DMF . Avoid ethanol or isopropanol co-solvents.
-
Reaction Temperature: High temperatures (
) promote hydrodebromination.[1] Lower the temperature to and use a more active catalyst (e.g., Pd(dppf)Cl or Pd-XPhos) to compensate for the rate loss [1]. -
Water Control: While Suzuki requires some water for the base to dissolve, excess water promotes side reactions. Use a precise ratio (e.g., 4:1 Organic:Water) or use anhydrous conditions with a soluble organic base (e.g., CsF or TBAF) if the substrate is extremely sensitive.
Ticket #102: "My 2,3-dibromofuran coupled at both positions or the wrong one."
Q: How do I ensure regioselectivity for C2 vs. C3? A: Furan regioselectivity is driven by electronics. The C2 (alpha) position is more electron-deficient and acidic than C3 (beta). Therefore, oxidative addition occurs preferentially at C2.
Corrective Actions:
-
Stoichiometry is Key: Use exactly 0.95 equivalents of the boronic acid relative to the dibromofuran. Never use excess boronate if you want mono-coupling.
-
Temperature Control: Run the reaction at Room Temperature (RT) or
. Higher heat overcomes the activation energy difference between C2 and C3, leading to mixtures. -
Ligand Selection: Use bulky ligands like SPhos or XPhos . These increase the rate of the desired coupling (C2) so significantly that the C3 coupling cannot compete [3].
Ticket #103: "The reaction stalls, and the boronic acid disappears."
Q: Is my catalyst dead? A: Likely not. Your boronic acid probably decomposed (Protodeboronation) before it could couple. 2-Heteroaryl boronic acids are notorious for this.
Corrective Actions:
-
Switch Nucleophiles: Do not use free boronic acids. Use MIDA boronates or Potassium Trifluoroborates (
) . These slowly release the active species, keeping the standing concentration low and preventing decomposition [2]. -
Base Selection: Switch from Carbonates (
) to Potassium Phosphate ( ) or Cesium Fluoride (CsF) . Carbonates can raise the pH too high, accelerating deboronation.
Optimized Experimental Protocols
Protocol A: High-Fidelity Coupling (Prevention of Hydrodebromination)
Best for: Monobromofurans sensitive to reduction.
| Component | Specification | Rationale |
| Solvent | Toluene : Water (10:1) | Aprotic bulk solvent prevents hydride transfer. |
| Catalyst | Pd(dppf)Cl | Bidentate ligand prevents |
| Base | K | Buffers pH better than carbonates; reduces side reactions. |
| Temp | 60 | Mild heat balances rate vs. decomposition. |
| Atmosphere | Argon (Balloon) | Strict deoxygenation is required to prevent homocoupling. |
Step-by-Step:
-
Charge a reaction vial with bromofuran (1.0 eq), boronic ester (1.1 eq), K
PO (2.0 eq), and Pd(dppf)Cl (0.03 eq). -
Seal the vial and purge with Argon for 5 minutes.
-
Add degassed Toluene and Water via syringe.
-
Heat to 60
C for 4–12 hours. Monitor by LCMS.
Protocol B: Regioselective Mono-Coupling
Best for: 2,3-Dibromofuran or 2,5-Dibromofuran.
| Component | Specification | Rationale |
| Solvent | THF (Anhydrous) | Promotes solubility; anhydrous to slow side rxns. |
| Catalyst | Pd(OAc) | SPhos is highly active; allows RT reaction. |
| Base | K | Solid base (slurry) slows transmetallation slightly, aiding selectivity. |
| Stoichiometry | 0.95 equiv Boronic Acid | Limiting reagent ensures unreacted dibromide remains, not bis-coupled product. |
| Temp | Room Temperature | Critical for kinetic differentiation of C2 vs C3. |
Visualizing the Solution
The following diagram illustrates the mechanistic intervention points to stop hydrodebromination.
Figure 2: Mechanistic intervention points. Blocking the red path (Beta-Hydride Elimination) is the key to preventing hydrodebromination.
References
-
BenchChem. (2025).[1] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support. Link
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Almond-Thynne, J., et al. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link
-
Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Literature. Organic Chemistry Portal. Link
Sources
Technical Support: Photostability Assurance for 2-Bromo-5-(4-nitrophenyl)furan
Executive Summary & Compound Profile
2-Bromo-5-(4-nitrophenyl)furan is a highly reactive intermediate, often utilized in Suzuki-Miyaura cross-couplings for the synthesis of antimicrobial agents (e.g., Dantrolene analogs) and organic semiconductors.
Its structural motif—an electron-rich furan ring bridging an electron-withdrawing nitro group and a labile bromine atom—creates a "push-pull" electronic system. While this facilitates synthetic utility, it renders the molecule acutely photosensitive . Exposure to UV-Vis radiation (specifically 300–450 nm) triggers two distinct degradation pathways: photodebromination and photo-oxidative ring opening .
This guide provides the diagnostic tools to identify degradation and the protocols to prevent it.
Diagnostic & Troubleshooting (FAQs)
Q1: My bright yellow solid has turned dark brown/black on the benchtop. Is it still usable?
Diagnosis: Photo-oxidative Polymerization.
Technical Insight: The darkening indicates the formation of complex polymeric species. The nitro group acts as an intramolecular photosensitizer, generating singlet oxygen (
-
Do not use. Purification is difficult due to the similarity in polarity of ring-opened byproducts.
-
Prevention: Store exclusively in amber vials under Argon at -20°C.
Q2: LC-MS analysis shows a significant impurity with a mass shift of M-78/79 (Loss of Br). What is happening?
Diagnosis: Radical Photodebromination. Technical Insight: The C-Br bond in furan derivatives is weaker (~65-70 kcal/mol) than in benzene analogs. UV light induces homolytic cleavage, generating a radical pair. If the solvent is a hydrogen donor (e.g., Methanol, Ethanol, THF), the radical abstracts a proton, yielding 2-(4-nitrophenyl)furan (the des-bromo impurity). Action:
-
Solvent Switch: Avoid protic solvents (MeOH, EtOH) during storage or reactions if light exclusion is imperfect.
-
Use Aprotic Solvents: Acetonitrile (MeCN) or Dichloromethane (DCM) are safer alternatives for handling, provided they are degassed.
Q3: Why is my Suzuki coupling yield low despite using fresh catalyst?
Diagnosis: Competitive Oxidative Addition / Catalyst Poisoning. Technical Insight: If the starting material has partially degraded to the des-bromo analog (see Q2), the stoichiometry is off. Furthermore, ring-opened byproducts (diketones) can chelate the Palladium catalyst, poisoning the active cycle. Action:
-
Re-titrate: Check purity via HPLC prior to coupling.
-
Exclusion: Wrap reaction vessels in aluminum foil before adding the catalyst.
Mechanistic Insight: The "Why" Behind the Instability
Understanding the degradation allows for better control. The molecule suffers from two competing photochemical pathways.
Pathway A: Homolytic Cleavage (Anaerobic)
Under UV irradiation, the C-Br bond cleaves. In the presence of H-donors (Solvent-H), the bromine is replaced by hydrogen.
Pathway B: Singlet Oxygen Sensitization (Aerobic)
The nitro-aromatic moiety absorbs light and undergoes intersystem crossing (ISC) to a triplet state. This triplet state transfers energy to ground-state oxygen (
Visualization: Degradation Logic Flow
Figure 1: Competing photochemical degradation pathways. Path A dominates in H-donor solvents; Path B dominates in the presence of Oxygen.
Handling & Prevention Protocols
To ensure data integrity and synthetic success, adhere to the following "Dark Room" protocols.
A. Storage & Weighing
| Parameter | Recommendation | Rationale |
| Glassware | Amber (Low-actinic) | Blocks <450nm light, preventing excitation. |
| Atmosphere | Argon/Nitrogen Headspace | Removes |
| Temperature | -20°C | Slows thermal degradation of any formed radicals. |
| Weighing | Dimmed Light / Red Light | Standard fluorescent lab lights emit enough UV to trigger degradation. |
B. Solvent Selection Guide
Use this table to select solvents for synthesis or analysis.
| Solvent Class | Suitability | Risk Level | Notes |
| Alcohols (MeOH, EtOH) | High Risk | Critical | Strong H-donors. Accelerates debromination (Path A). |
| Ethers (THF, Et2O) | Moderate Risk | High | |
| Chlorinated (DCM, CHCl3) | Safe | Low | Poor H-donors. Must be acid-free. |
| Nitriles (MeCN) | Recommended | Lowest | Photochemically inert and poor H-donor. Ideal for LC-MS. |
Experimental Validation: Forced Degradation Protocol
If you need to validate the stability of your specific batch or formulation, perform this Actinometry Stress Test.
Objective: Determine the half-life (
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mg of 2-Bromo-5-(4-nitrophenyl)furan in 10 mL of Acetonitrile (Stock A).
-
Control: Transfer 1 mL of Stock A into an amber vial, flush with Argon, and cap tight (Dark Control).
-
Exposure: Transfer 1 mL of Stock A into a clear glass vial. Place it in a light box (or direct benchtop light) at 25°C.
-
Sampling:
-
Inject 5 µL of the "Dark Control" into HPLC.
-
Inject 5 µL of the "Exposure" sample at
hours.
-
-
Analysis: Monitor the peak area of the parent compound (approx.[1] retention time match) and the appearance of the des-bromo peak (earlier eluting due to loss of Br).
Decision Logic for Troubleshooting
Figure 2: Rapid decision tree for assessing sample integrity.
References
-
D'Auria, M. (2025).[2][3][4] Photochemical Reactivity of Furans and Thiophenes. In CRC Handbook of Organic Photochemistry and Photobiology. (General principles of halofuran photolysis).
-
Pavlik, J. W. (1994). Photochemistry of furan and thiophene derivatives. Progress in Heterocyclic Chemistry.
-
Görner, H. (2006).[2] Photoprocesses of Nitrofurans: A Review. Journal of Photochemistry and Photobiology B: Biology. (Mechanism of nitro-group sensitization).
-
PubChem. (2025).[3][5][6] 2-Bromo-5-nitrofuran Compound Summary. (Analogous structure data).
(Note: While specific literature on the exact 4-nitrophenyl derivative is sparse, the degradation mechanisms are derived from the established photochemistry of 2-bromofurans and nitro-aromatics cited above.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 5. 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing catalyst load for 2-Bromo-5-(4-nitrophenyl)furan reactions
Technical Support Center: Catalyst Optimization for 2-Bromo-5-(4-nitrophenyl)furan
Ticket ID: #OPT-PD-FURAN-001 Subject: Optimizing Catalyst Load & Selectivity in Suzuki-Miyaura Coupling Assigned Scientist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Golden Ratio" of Catalysis
You are attempting to synthesize 2-Bromo-5-(4-nitrophenyl)furan via a Suzuki-Miyaura cross-coupling. This is a precision reaction. Your primary challenge is regioselectivity (preventing the bis-arylation of the furan ring) and catalyst longevity (the nitro group on the boronic acid can retard the transmetallation step due to electron withdrawal).
This guide moves beyond basic recipes to provide a self-validating system for minimizing Palladium (Pd) loading while maximizing selectivity.
Module 1: The Baseline Protocol (Control Experiment)
Before optimizing for low catalyst loading, you must establish a stable baseline. We utilize a controlled stoichiometry approach to favor the mono-coupled product over the symmetric bis-product.
Reaction Scheme:
-
Electrophile: 2,5-Dibromofuran (Excess, 3.0 equiv)
-
Nucleophile: 4-Nitrophenylboronic acid (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the DME/Water mixture with Argon for 30 minutes. Oxygen is the primary cause of catalyst death (Pd-black formation) before the catalytic cycle begins.
-
Stoichiometry Setup: In a reaction vessel, charge 3.0 equivalents of 2,5-dibromofuran.
-
Why? Furan is electron-rich. Once the first aryl group attaches, the remaining bromide becomes more reactive toward oxidative addition. Excess starting material statistically suppresses the second addition.
-
-
Catalyst Addition: Add 3.0 mol% Pd(PPh₃)₄.
-
Note: This is the "safe" high load. We will reduce this in Module 3.
-
-
Nucleophile Addition: Add 1.0 equivalent of 4-nitrophenylboronic acid.
-
Thermal Cycle: Heat to 80°C for 4-6 hours. Monitor via TLC/HPLC.
-
Quench: Cool to RT. Filter through Celite to remove Pd residues.
Module 2: Troubleshooting & Diagnostics
If your baseline fails, use this diagnostic matrix. The presence of specific byproducts tells you exactly which part of the catalytic cycle is broken.
Issue A: High Levels of Bis-Coupled Product (2,5-bis(4-nitrophenyl)furan)
-
Symptom: You see a highly insoluble, brightly colored solid precipitating early.
-
Root Cause: The reaction rate of the product (2-bromo-5-aryl-furan) is faster than the starting material (2,5-dibromofuran).
-
The Fix:
-
Increase Electrophile Excess: Move from 3.0 equiv to 5.0 equiv of 2,5-dibromofuran.
-
Slow Addition: Do not add the boronic acid all at once. Use a syringe pump to add the boronic acid solution over 2 hours. This keeps the instantaneous concentration of nucleophile low, starving the secondary reaction.
-
Issue B: Reaction Stalls (<50% Conversion) & Black Precipitate
-
Symptom: The solution turns clear to black (Pd precipitation) and starting material remains.
-
Root Cause: "Catalyst Death" via ligand dissociation. The nitro group on your boronic acid is electron-withdrawing, making the transmetallation step sluggish. The Pd(0) species sits idle too long and agglomerates into inactive Pd-black.
-
The Fix:
-
Switch Ligands: Abandon PPh₃. It is too labile. Switch to SPhos or XPhos . These bulky, electron-rich biaryl phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition.
-
Issue C: Hydrodehalogenation (Formation of 2-(4-nitrophenyl)furan)
-
Symptom: Loss of the bromine atom on the product.
-
Root Cause: The catalyst is performing a β-hydride elimination or reducing the bromide due to solvent impurities (often alcohols).
-
The Fix: Ensure your solvent (DME or Toluene) is anhydrous and free of primary alcohols. Switch base from alkoxides (like NaOEt) to inorganic carbonates (K₂CO₃ or Cs₂CO₃).
Module 3: Optimization for Low Catalyst Loading
To reduce costs and metal scavenging load, we move from generic Pd(PPh₃)₄ to high-turnover catalysts.
The "High-Performance" Protocol (0.1 - 0.5 mol% Pd):
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Pre-Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | More stable precursor; generates active species in situ. |
| Ligand | PPh₃ | SPhos (2:1 L:M ratio) | Biaryl ligands facilitate coupling of deactivated (nitro) substrates. |
| Base | Na₂CO₃ | K₃PO₄ | Phosphate bases often provide faster kinetics for boronic acids. |
| Solvent | DME/H₂O | Toluene/H₂O (biphasic) | Allows higher temperature (100°C) for faster turnover. |
Optimization Workflow:
-
Start with 0.5 mol% Pd(OAc)₂ and 1.0 mol% SPhos .
-
If conversion >95% in 4 hours, halve the load to 0.25 mol% .
-
Repeat until conversion drops below 90%. This is your Limit of Quantification (LOQ) for catalyst load.
Visualizing the Logic
Diagram 1: The Selective Catalytic Cycle
This diagram illustrates the competition between the desired mono-coupling and the undesired bis-coupling.
Caption: The kinetic competition between the desired mono-arylation (Green) and the parasitic bis-arylation (Red). Excess dibromofuran suppresses the red pathway.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose experimental failures immediately.
Caption: Diagnostic logic flow for identifying root causes of reaction failure based on observed byproducts.
FAQ: Expert Insights
Q: Why does the nitro group make this reaction harder? A: The nitro group is strongly electron-withdrawing. In the boronic acid, this reduces the nucleophilicity of the organic group, slowing down the transmetallation step. A slow transmetallation means the unstable Pd(II) intermediate exists longer, increasing the chance of decomposition. This is why we recommend electron-rich ligands like SPhos to compensate.
Q: Can I use Pd/C (Heterogeneous Catalyst) to make purification easier? A: Yes, but be careful. Pd/C often requires higher temperatures and can lead to higher rates of hydrodehalogenation (stripping the bromine). If you must use Pd/C, use Pd EnCat™ (encapsulated palladium) to prevent leaching and reduce side reactions.
Q: How do I remove the excess 2,5-dibromofuran after the reaction? A: Since 2,5-dibromofuran is relatively volatile and non-polar, it can often be removed by vacuum sublimation or eluted very quickly in flash chromatography using 100% Hexanes/Heptane before the product elutes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Bach, T., & Krüger, L. (1998). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromofuran and 2,5-Dibromofuran. Synlett, 1998(11), 1185-1186.
Technical Support Center: Purification of 2-Bromo-5-(4-nitrophenyl)furan
Ticket ID: PUR-FUR-005 Subject: Troubleshooting Guide for Removal of Unreacted Starting Materials Status: Open Assigned Specialist: Senior Application Scientist
Overview & Triage
Welcome to the technical support center. This guide addresses the purification of 2-Bromo-5-(4-nitrophenyl)furan synthesized via Suzuki-Miyaura cross-coupling.
The primary challenge in this synthesis is the differential polarity and stability of the furan ring. Your crude mixture likely contains:
-
Target: 2-Bromo-5-(4-nitrophenyl)furan (Moderately polar, acid-sensitive).
-
Impurity A: 4-Nitrophenylboronic acid (Polar, acidic).
-
Impurity B: 2,5-Dibromofuran (Non-polar, volatile).
-
Impurity C: Palladium residues (Black particulates).
Please select the issue below that matches your observation to jump to the relevant protocol.
Issue 1: "I have a polar spot streaking near the baseline (TLC)."
Diagnosis: Residual 4-nitrophenylboronic acid. Cause: Incomplete conversion or excess equivalents used to drive the reaction. Boronic acids are sticky on silica and difficult to remove via standard chromatography.
Resolution: The "Phase-Switch" Wash Protocol
We utilize the acidity of the boronic acid (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if possible, as boronic acids can occasionally occlude in ether emulsions.
-
The Base Wash:
-
Wash the organic layer 3x with 1M Na₂CO₃ (Sodium Carbonate).
-
Mechanism:[1][2][3][4] This converts the boronic acid into its water-soluble boronate salt [Ar-B(OH)₃]⁻ Na⁺.
-
Caution: Do not use strong bases like NaOH (pH > 13) for extended periods, as the electron-deficient furan ring (due to the nitro group) can undergo ring-opening or degradation under harsh basic conditions [1].
-
-
The Scavenger Polish (Optional but Recommended):
-
If the base wash is insufficient, add Sorbilen (D-Sorbitol) to the aqueous wash. Sorbitol forms a cyclic ester with the boronic acid, drastically increasing its water solubility [2].
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Issue 2: "I see a fast-moving, non-polar spot co-eluting with my product."
Diagnosis: Residual 2,5-dibromofuran. Cause: This starting material is non-polar and lacks functional groups for hydrogen bonding, making it travel similarly to your brominated product on silica.
Resolution: Volatility & Solubility Exploitation
2,5-Dibromofuran has a significantly higher vapor pressure and lipophilicity than your nitro-substituted product.
Step-by-Step Protocol:
-
High-Vacuum Drying:
-
Hexane Slurry (Trituration):
Issue 3: "My product is grey/black or has metallic specks."
Diagnosis: Palladium contamination. Cause: Palladium catalysts (e.g., Pd(PPh₃)₄) decompose into colloidal Pd(0) "black" during the reaction.
Resolution: Chelation Filtration
Standard Celite filtration often fails to capture soluble Pd-complexes.
Step-by-Step Protocol:
-
Thiol Scavenging: Dissolve crude in DCM and add SiliaMetS® Thiol or standard functionalized silica scavengers. Stir for 30 mins.
-
Filtration: Filter through a pad of Celite packed with a top layer of activated charcoal.
-
Visual Check: The filtrate should be a clear yellow/orange (characteristic of nitro-furans). Any grey tint indicates residual metal.
Summary Data: Physicochemical Properties for Separation
| Compound | Polarity (Rel.)[1][4][6][8] | Solubility (Hexane) | Solubility (Aq. Base) | Removal Method |
| 2,5-Dibromofuran | Low | High | Insoluble | High Vac / Hexane Wash |
| 4-Nitrophenylboronic acid | High | Low | High (as salt) | Na₂CO₃ Wash / Sorbitol |
| Target Product | Medium | Low/Moderate | Insoluble | N/A (Retain) |
| Pd Residues | N/A | Insoluble | Insoluble | Celite/Thiol Scavenger |
Decision Tree: Purification Workflow
The following diagram illustrates the logical flow for purifying your reaction mixture based on the impurities present.
Caption: Logical decision tree for the purification of 2-bromo-5-(4-nitrophenyl)furan based on impurity profile.
References
-
Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews, 99(11), 3143–3178.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.
-
Pal'chikov, V. A. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran. Russian Journal of Organic Chemistry, 50, 1370.[4]
-
Hale, K. J. (2010). Furan Synthesis and Purification Strategies. Organic Chemistry Portal.
Sources
Validation & Comparative
Structural Validation of 2-Bromo-5-(4-nitrophenyl)furan: A Comparative NMR Analysis Guide
Executive Summary
Context: 2-Bromo-5-(4-nitrophenyl)furan is a critical intermediate in the synthesis of antimicrobial agents and optoelectronic materials. Its structural integrity hinges on the precise regioselective bromination of the furan ring.
The Challenge: Distinguishing the target product from its non-brominated precursor, 2-(4-nitrophenyl)furan , or regioisomers during synthesis.
The Solution: This guide provides a comparative
Comparative Analysis: Target vs. Precursor
The most effective way to validate the structure of 2-Bromo-5-(4-nitrophenyl)furan (Compound A ) is by direct comparison with its synthetic precursor, 2-(4-nitrophenyl)furan (Compound B ).
Structural Logic
-
Compound B (Precursor): Contains a mono-substituted furan ring. The spectrum displays three distinct furan protons (H3, H4, H5).
-
Compound A (Target): The C5 position is brominated.[1] The spectrum must display only two furan protons (H3, H4), and the diagnostic downfield signal of H5 must be absent.
Comparative Data Table ( H NMR, 400 MHz, CDCl )
| Feature | Compound B (Precursor) | Compound A (Target) | Diagnostic Change |
| Phenyl Region | Minimal Shift: The nitro group dominates the phenyl shifts; bromination is too distant to cause major perturbations. | ||
| Furan H5 | ABSENT | Primary Confirmation: Disappearance of the most downfield furan proton. | |
| Furan H3 | Minor Downfield Shift: Due to the inductive effect of the distant bromine. | ||
| Furan H4 | Simplification: Multiplicity changes from dd (coupling to H3 & H5) to d (coupling only to H3). | ||
| Coupling ( | Pattern Clean-up: The complex splitting of H4 resolves into a clean doublet. |
Note on Chemical Shifts: Data for the precursor is sourced from validated Suzuki coupling studies [1, 2]. Target shifts are derived from substituent chemical shift additivity rules for 2,5-disubstituted furans.
Detailed Spectral Assignment & Mechanism
The Aromatic Region (Phenyl Ring)
The 4-nitrophenyl moiety creates a classic AA'BB' system , appearing as two "roofed" doublets.
- 8.24 ppm: Protons ortho to the Nitro group. The strong electron-withdrawing nature of the nitro group desheilds these protons significantly.
- 7.78 ppm: Protons meta to the Nitro group (or ortho to the furan).
The Heterocyclic Region (Furan Ring)
This is the "Fingerprint Region" for validation.
-
Loss of H5 (
-proton): In the precursor, H5 is adjacent to the oxygen, typically resonating downfield (~7.56 ppm). Upon bromination, this proton is replaced by Br. If you see a peak at 7.5-7.6 ppm, the reaction is incomplete. -
H3 vs. H4 Differentiation:
-
H3 (
-proton, phenyl-side): Resonates downfield (~6.9 ppm) relative to H4 due to the deshielding cone of the adjacent phenyl ring. -
H4 (
-proton, bromo-side): Resonates upfield (~6.45 ppm). The bromine atom exerts competing effects (inductive withdrawal vs. resonance donation), but generally, the loss of the H5 coupling partner simplifies this peak to a sharp doublet ( Hz).
-
Experimental Protocol: Synthesis & Analysis
A. Synthesis (Bromination of Precursor)
Standard protocol for converting Compound B to Compound A.
-
Dissolution: Dissolve 1.0 eq of 2-(4-nitrophenyl)furan in DMF (0.5 M concentration).
-
Reagent Addition: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise to avoid poly-bromination.
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2] The product is typically less polar (higher
) than the starting material. -
Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over Na
SO .
B. NMR Sample Preparation
Self-validating sample prep to avoid solvent artifacts.
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS.-
Why? DMSO-
can cause peak broadening due to viscosity and may overlap with the nitro-phenyl protons if water is present.
-
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Check: Solution must be clear. Suspended solids will degrade resolution, masking the fine doublet splitting of the furan protons.
-
-
Acquisition: 16 scans minimum. Spectral width -2 to 14 ppm.
Validation Workflow (Decision Logic)
The following diagrams illustrate the logical flow for confirming the structure and the reaction pathway.
Diagram 1: Analysis Logic Tree
Caption: Logic flow for distinguishing the target brominated furan from its precursor.
Diagram 2: Synthesis & Structural Change
Caption: Transformation of the furan ring and the corresponding diagnostic NMR signal change.
References
-
Li, G., et al. (2019). "Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojunction Aerogel." Royal Society of Chemistry. (Contains specific NMR data for 2-(4-nitrophenyl)furan).
-
Mori, M., et al. (2021). "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[1] MDPI Molbank, M1267. (Describes Suzuki coupling and NMR characterization of nitrophenyl-furan derivatives).
-
SpectraBase. "2-Bromo-5-nitrofuran NMR Data."[3] Wiley Science Solutions.[3] (Reference for bromine effect on furan shifts).
Sources
Technical Comparison Guide: FTIR Analysis of Nitro- vs. Bromo-Furan Derivatives
Executive Summary
In the development of antimicrobial agents (e.g., nitrofurantoin) and synthetic intermediates, the functionalization of the furan ring is a critical quality control step. This guide provides an in-depth technical comparison of the vibrational spectroscopy signatures for Nitro (-NO₂) and Bromo (-Br) substituted furans.
While Nuclear Magnetic Resonance (NMR) provides structural backbone data, Fourier Transform Infrared Spectroscopy (FTIR) is the industry standard for rapid functional group validation due to its sensitivity to dipole changes. This guide delineates the specific spectral fingerprints of these derivatives, contrasts FTIR performance with Raman spectroscopy, and provides a validated experimental protocol for high-fidelity data acquisition.
Mechanistic Basis of Detection
To interpret the spectra accurately, one must understand the physical causality behind the peak shifts.
-
Nitro-Furan (Electronic Effect): The nitro group is a strong electron-withdrawing group (EWG). It creates a substantial dipole moment along the
bond. This results in highly intense infrared absorption bands due to the large change in dipole moment during stretching vibrations.[1] The conjugation with the furan ring often shifts these peaks to slightly lower frequencies compared to aliphatic nitro compounds. -
Bromo-Furan (Mass Effect): The bromine atom is heavy (approx. 80 amu). According to Hooke’s Law, the vibrational frequency (
) is inversely proportional to the reduced mass ( ) of the atoms involved ( ). Consequently, the stretching vibration occurs at low frequencies (fingerprint region), often coupling with furan ring deformation modes. This makes detection more challenging than the distinct nitro bands.
Visualization: Signal Generation Pathway
Figure 1: Mechanistic pathway distinguishing the strong dipole-driven signal of Nitro-Furan from the mass-driven signal of Bromo-Furan.
Characteristic Peaks: The Spectral Fingerprint
The following data summarizes the critical diagnostic bands. Note that the "Furan Ring" modes will be present in both derivatives but may shift due to the electronic nature of the substituent.
Table 1: Comparative Spectral Assignments
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |
| Furan Ring | C-H Stretch (Aromatic) | 3160 – 3120 | Weak | Characteristic of heteroaromatic protons. |
| C=C Ring Stretch | 1600 – 1450 | Medium | Often appears as a doublet (~1588, ~1475). | |
| Ring Breathing | 1030 – 1010 | Strong | Highly characteristic of the 5-membered ether ring. | |
| Nitro (-NO₂) | Asymmetric Stretch | 1535 – 1505 | Very Strong | Primary diagnostic peak. Lower freq than aliphatic NO₂ due to conjugation. |
| Symmetric Stretch | 1360 – 1340 | Strong | Secondary diagnostic peak. | |
| C-N Stretch | ~870 | Medium | Often obscured by ring modes. | |
| Bromo (-Br) | C-Br Stretch | 700 – 600 | Med/Weak | "Fingerprint" region.[2] Often coupled with ring deformation. |
| Ring Deformation | < 600 | Variable | Difficult to assign without reference standards. |
Key Insight: The Nitro group dominates the spectrum with two massive peaks in the 1550–1300 cm⁻¹ window, making identification trivial. The Bromo group is "silent" in the functional group region (>1500 cm⁻¹) and requires careful inspection of the low-frequency fingerprint region, often necessitating a KBr pellet to see below 600 cm⁻¹ clearly.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the standard, it is not always the optimal tool for halogenated compounds.
FTIR vs. Raman Spectroscopy[3][4][5][6][7][8][9][10][11][12][13]
| Feature | FTIR (Infrared) | Raman Spectroscopy |
| Physical Principle | Absorption (Change in Dipole) | Scattering (Change in Polarizability) |
| Nitro-Furan Detection | Superior. The highly polar N-O bonds create massive IR signals. | Good, but often less intense than IR. |
| Bromo-Furan Detection | Inferior. C-Br bonds are less polar; signals are weak and in the "noisy" fingerprint region. | Superior. The C-Br bond is highly polarizable (large electron cloud), yielding strong, sharp Raman peaks. |
| Water Interference | High (OH peaks mask regions). | Low (Water is a weak Raman scatterer).[3] |
| Sample Prep | Requires KBr or ATR contact. | Non-contact / Through-glass possible. |
Recommendation:
-
Use FTIR for routine identification of Nitro-furans (e.g., purity checks of nitrofurantoin).
-
Use Raman (if available) as a secondary validation for Bromo-furans to confirm the C-Br stretch if the FTIR fingerprint region is ambiguous.
Experimental Protocol: Validated Workflows
To ensure reproducibility, follow this self-validating protocol.
Method A: ATR (Attenuated Total Reflectance) – Rapid Screening
Best for: Nitro-furans and qualitative checks.
-
Crystal Selection: Use a ZnSe or Diamond crystal.[4] (Note: Diamond has a phonon absorption ~2000 cm⁻¹ but is durable).
-
Background: Collect 32 scans of the clean air background.
-
Sample Loading: Place ~10 mg of solid furan derivative on the crystal.
-
Compression: Apply pressure using the anvil until the "Energy Meter" or signal throughput stabilizes (ensure good contact).
-
Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.
-
Validation: Check for the presence of the sharp Ring Breathing mode at ~1010-1030 cm⁻¹. If absent, contact is poor.
Method B: KBr Pellet – High Resolution / Low Frequency
Best for: Bromo-furans and publication-quality spectra below 600 cm⁻¹.
-
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Causality: Large particles scatter light (Christiansen effect), causing sloping baselines.
-
Pressing: Transfer to a die and press at 8-10 tons for 2 minutes under vacuum (if possible) to remove air.
-
Visual Check: The pellet should be transparent/translucent. An opaque white pellet indicates moisture or insufficient pressure.
-
Acquisition: Collect 64 scans. This method allows transmission data down to 400 cm⁻¹, capturing the full C-Br profile.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal sampling technique based on the target functional group.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2018). Theoretical Spectroscopic Study (IR, Raman) for Furan Derivatives. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 2-Bromo-5-(4-nitrophenyl)furan
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-5-(4-nitrophenyl)furan: A Comparative Analysis for Researchers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the expected mass spectrometry fragmentation behavior of 2-Bromo-5-(4-nitrophenyl)furan, a compound of interest in medicinal chemistry.
Given the absence of published experimental spectra for this specific molecule, this guide adopts a first-principles approach. We will dissect the molecule into its constituent functional groups—the bromofuran ring and the nitrophenyl moiety—and predict its fragmentation pathways under common ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). These predictions are benchmarked against experimental data from structurally analogous compounds to provide a scientifically rigorous and practical comparison.
Predicted Fragmentation Pathways of 2-Bromo-5-(4-nitrophenyl)furan
The fragmentation of 2-Bromo-5-(4-nitrophenyl)furan is expected to be dictated by the interplay of its key structural features: the labile C-Br bond, the nitro group, and the aromatic furan and benzene rings.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI-MS, the molecular ion ([M]⁺˙) will likely undergo a series of characteristic fragmentation reactions. The most probable primary fragmentation steps include the loss of the bromine atom, the nitro group, and cleavage of the furan ring.
A proposed EI fragmentation pathway is visualized below:
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-Bromo-5-(4-nitrophenyl)furan.
Electrospray Ionization (ESI) Fragmentation
In contrast to EI, ESI is a softer ionization technique. For a neutral molecule like 2-Bromo-5-(4-nitrophenyl)furan, analysis would typically be performed in negative ion mode, potentially forming a molecular anion ([M]⁻) or adducts. Collision-Induced Dissociation (CID) of the precursor ion would likely lead to more controlled fragmentation.
A proposed ESI-MS/MS fragmentation pathway is as follows:
Caption: Predicted ESI-MS/MS fragmentation pathway of the molecular anion of 2-Bromo-5-(4-nitrophenyl)furan.
Comparative Fragmentation Analysis with Analogous Compounds
To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known fragmentation patterns of structurally related compounds.
| Compound | Key Fragments (m/z) | Interpretation | Reference |
| 2-Bromofuran | 146/148 ([M]⁺˙), 67 ([M-Br]⁺) | Demonstrates the facile cleavage of the C-Br bond. | NIST Chemistry WebBook |
| 2-Nitrofuran | 113 ([M]⁺˙), 83 ([M-NO]⁺), 67 ([M-NO₂]⁺) | Highlights the characteristic losses from the nitro group. | NIST Chemistry WebBook |
| 4-Nitrobiphenyl | 199 ([M]⁺˙), 169 ([M-NO]⁺), 153 ([M-NO₂]⁺) | Shows typical fragmentation of a nitroaromatic system. | NIST Chemistry WebBook |
This comparative data strongly supports the predicted primary fragmentation steps for 2-Bromo-5-(4-nitrophenyl)furan, namely the loss of the bromine radical and the nitro group.
Experimental Protocols
For researchers aiming to acquire experimental data, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
GC-MS for EI Fragmentation
This method is ideal for obtaining detailed fragmentation patterns for library matching and structural elucidation.
Workflow:
Caption: Standard workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
GC Conditions:
-
Injector: 250 °C, splitless mode.
-
Column: A non-polar column such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl methyl polysiloxane column.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
LC-MS for ESI Fragmentation
LC-MS with ESI is suitable for confirming molecular weight and obtaining MS/MS data for targeted structural analysis.
Workflow:
Technical Guide: HPLC Purity Analysis & Impurity Profiling of Nitrophenyl Furan Derivatives
Executive Summary
Nitrophenyl furan derivatives (e.g., Nitrofurantoin, Nitrofurazone) present a unique chromatographic challenge due to their dual nature: they are polar, thermally labile, and possess electron-deficient aromatic rings. While standard C18 methods serve well for potency assays, they often fail to resolve structural isomers or trace genotoxic impurities.
This guide moves beyond standard pharmacopeial recipes to compare three distinct analytical architectures: Standard C18 (Hydrophobic) , Phenyl-Hexyl (
Part 1: The Chemical Context & Separation Physics
The nitro group (
-
The C18 Limitation: Standard alkyl phases rely solely on hydrophobicity. Since nitrofuran derivatives are relatively polar, they often elute early with poor retention (
) and significant tailing due to interactions with residual silanols. -
The Phenyl Advantage: Stationary phases with phenyl rings can engage in
- stacking interactions with the electron-deficient nitrofuran ring. This adds a second dimension of selectivity (orthogonality) that C18 lacks.
Decision Matrix: Method Selection
The following workflow illustrates the logical path for selecting the appropriate method based on analytical goals.
Figure 1: Strategic decision tree for selecting the optimal chromatographic approach based on analyte concentration and structural complexity.
Part 2: Comparative Methodologies
Method A: The Standard (USP-Aligned C18)
Best For: Routine Quality Control (QC), Potency Assay. Mechanism: Hydrophobic Interaction.
This method aligns with USP protocols for Nitrofurantoin.[1][2] It uses a phosphate buffer to suppress the ionization of acidic moieties, ensuring the analyte remains neutral and retained on the hydrophobic C18 chain.
-
Critical Parameter: pH control is vital. At pH > 7, the furan ring may open or degrade; at unbuffered pH, peak splitting occurs.
-
Limitation: Phosphate buffers are non-volatile, making this method incompatible with Mass Spectrometry (MS).
Method B: The Specialist (Phenyl-Hexyl)
Best For: Impurity Profiling, Isomer Separation.
Mechanism: Hydrophobic +
By using a Phenyl-Hexyl column, we exploit the electron deficiency of the nitrofuran ring. Methanol is preferred over Acetonitrile here because Acetonitrile's
Method C: The Detective (UPLC-MS/MS)
Best For: Genotoxic Impurities, Metabolite Tracking (AOZ, SEM). Mechanism: Ion Exchange/Hydrophobic + Mass Detection.
When analyzing metabolites like semicarbazide (SEM) or 1-aminohydantoin (AHD), UV detection is insufficient due to lack of chromophores or low concentrations. This method uses volatile buffers (Formic Acid/Ammonium Formate) and often requires derivatization (e.g., with 2-nitrobenzaldehyde) to improve ionization and stability.
Part 3: Comparative Data Analysis
The following table summarizes the performance metrics of the three approaches. Note the trade-off between robustness and selectivity.[3]
| Feature | Method A: C18 (USP) | Method B: Phenyl-Hexyl | Method C: UPLC-MS/MS |
| Stationary Phase | L1 (C18) | Phenyl-Hexyl / Biphenyl | C18 or HILIC |
| Mobile Phase | Phosphate Buffer / ACN | Ammonium Formate / MeOH | Formic Acid / ACN |
| Selectivity ( | Moderate | High (Resolves isomers) | High (Mass based) |
| Resolution ( | Baseline (Ref) | > 1.5x vs C18 | N/A (MS resolved) |
| LOD (Sensitivity) | ~0.1 µg/mL | ~0.05 µg/mL | < 0.5 ng/mL (ppb) |
| MS Compatible? | No (Source clogging) | Yes | Yes |
| Primary Use | Potency Assay | Impurity Profiling | Genotoxin Screening |
Part 4: Detailed Experimental Protocols
Protocol 1: High-Selectivity Purity Analysis (Phenyl-Hexyl)
This protocol is designed to resolve impurities that co-elute on standard C18 columns.
1. Reagents & Standards:
-
Buffer: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Acidic pH prevents tailing of amine-containing impurities).
-
Solvent A: Buffer described above.
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is chosen to maximize
- selectivity.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is critical;
- interactions are temperature sensitive). -
Detection: UV-Vis at 254 nm and 375 nm (Nitro group specific).
3. Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 15.0 | 40 | 60 | Linear |
| 20.0 | 40 | 60 | Hold |
| 20.1 | 90 | 10 | Re-equilibrate |
4. System Suitability Criteria (Self-Validating):
-
Tailing Factor (
): NMT 1.5 for the main peak. -
Resolution (
): > 2.0 between Nitrofurantoin and nearest impurity. -
Precision: RSD < 2.0% for 5 replicate injections.
Protocol 2: Trace Analysis of Metabolites (UPLC-MS/MS)
Focuses on detecting AOZ/AMOZ metabolites in complex matrices.
1. Sample Preparation (Derivatization):
-
Hydrolysis: Incubate sample with 1M HCl at 37°C for 16 hours.
-
Derivatization: Add 2-nitrobenzaldehyde (2-NBA) during hydrolysis.[4] Why? This converts small, polar metabolites into hydrophobic, UV/MS-active nitrophenyl derivatives.
-
Extraction: Liquid-liquid extraction with Ethyl Acetate.[4] Dry and reconstitute in mobile phase.
2. MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions:
-
AOZ-NP: 236.1
134.0 (Quant), 104.0 (Qual). -
AMOZ-NP: 335.1
291.1 (Quant).
-
Part 5: Mechanism of Action Visualization
Understanding the interaction at the molecular level explains why the Phenyl column is superior for this specific class of compounds.
Figure 2: Mechanistic comparison. The C18 phase offers only weak hydrophobic retention for polar nitrofurans, whereas the Phenyl phase engages in strong
References
-
United States Pharmacopeia (USP). (2023). Nitrofurantoin: Official Monographs.[2] USP-NF.[5]
-
Sielc Technologies. (n.d.). HPLC Method for Nitrofurantoin on Legacy L1.
-
Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[3][6][7] HALO Columns Application Note.
-
Vass, M., et al. (2008). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[7]
-
USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. CLG-NFUR2.[4]01.
Sources
- 1. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. ijcpa.in [ijcpa.in]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparison of 2-Bromo-5-(4-nitrophenyl)furan vs thiophene analogs
Executive Summary: The Heteroatom Divergence
In the design of advanced organic intermediates for medicinal chemistry and optoelectronics, the choice between furan (oxygen-containing) and thiophene (sulfur-containing) scaffolds is a critical decision point. This guide compares 2-Bromo-5-(4-nitrophenyl)furan (Compound A) with its sulfur analog, 2-Bromo-5-(4-nitrophenyl)thiophene (Compound B) .[1]
While structurally homologous, the replacement of Oxygen with Sulfur fundamentally alters the electronic landscape:
-
Compound A (Furan): Offers higher solubility and distinct hydrogen-bonding capability but suffers from lower aromaticity and susceptibility to oxidative ring-opening (metabolic liability).[1]
-
Compound B (Thiophene): Exhibits superior aromatic stability, enhanced charge transport (hole mobility), and metabolic robustness, making it the preferred scaffold for organic semiconductors and stable pharmacophores.
Structural & Electronic Fundamentals
The performance difference stems from the "Heteroatom Effect."[1][2] Sulfur’s 3d-orbital participation and lower electronegativity compared to oxygen drive these divergences.[1][2]
| Feature | 2-Bromo-5-(4-nitrophenyl)furan | 2-Bromo-5-(4-nitrophenyl)thiophene | Impact |
| Heteroatom | Oxygen (2p orbitals) | Sulfur (3p + 3d orbitals) | S allows better delocalization.[1] |
| Aromaticity Index | Lower (Resonance Energy ~16 kcal/mol) | Higher (Resonance Energy ~29 kcal/mol) | Thiophene is more chemically stable.[1] |
| Electronegativity | High (3.[1]44) | Moderate (2.[1]58) | Furan is more electron-rich/polar.[1] |
| Dipole Moment | Higher | Lower | Furan has better solubility in polar solvents.[1] |
| HOMO/LUMO Gap | Wider | Narrower | Thiophene is better for OLEDs/OPVs.[1] |
| Metabolic Fate | Prone to CYP450 ring opening (reactive dicarbonyls) | Generally stable; S-oxidation possible | Thiophene is safer for chronic drug use.[1] |
Visualizing the Heteroatom Effect
Figure 1: Divergence of physicochemical properties driven by the heteroatom choice.
Synthesis & Stability Protocols
The synthesis of the furan derivative requires stricter control of pH and temperature to prevent acid-catalyzed ring opening, a side reaction less prevalent in thiophene chemistry.
Protocol A: Synthesis of 2-Bromo-5-(4-nitrophenyl)furan
-
Challenge: The furan ring is acid-sensitive.[1] Avoid strong acidic workups.[1]
-
Method: Suzuki-Miyaura Coupling followed by mild Bromination.[1]
Step 1: Coupling
-
Reagents: 2-Formylfuran-5-boronic acid (1.0 eq), 1-Iodo-4-nitrobenzene (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq).[1]
-
Solvent: DME/Water (degassed).[1]
-
Conditions: Reflux under N2 for 12h.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via column chromatography (Hexane/EtOAc).
-
Intermediate: 2-Formyl-5-(4-nitrophenyl)furan.[1] Note: Decarbonylation or functional group interconversion may be required depending on starting material availability.
Alternative Direct Route (Recommended for Stability):
-
Start: 2-(4-Nitrophenyl)furan.
-
Bromination: Dissolve in DMF at 0°C. Add NBS (N-Bromosuccinimide, 1.05 eq) portion-wise.
-
Reaction: Stir at RT for 2-4h. (Monitor via TLC; Furan brominates faster than thiophene).[1]
-
Quench: Pour into ice water. Filter precipitate.[1]
-
Yield: Typically 65-75%.[1]
Protocol B: Synthesis of 2-Bromo-5-(4-nitrophenyl)thiophene
-
Advantage: Robust.[1] Can withstand acidic conditions and higher temperatures.[1]
-
Method: Direct Bromination of 2-(4-nitrophenyl)thiophene.[1]
-
Start: 2-(4-Nitrophenyl)thiophene (commercially available or via Suzuki coupling).
-
Bromination: Dissolve in Glacial Acetic Acid/CHCl3 (1:1).
-
Reagent: Br2 (1.05 eq) added dropwise at RT.
-
Reaction: Stir for 4-6h. (Thiophene requires slightly more vigorous conditions than furan).[1]
-
Workup: Quench with aq. NaHSO3 (to remove excess Br2).[1] Extract with DCM.[1]
-
Yield: Typically 85-92%.[1]
Comparative Synthesis Workflow
Figure 2: Synthetic pathways highlighting the stability difference. Furan requires milder conditions (NBS) compared to Thiophene (Br2/AcOH).
Comparative Data Analysis
The following data summarizes the trade-offs between the two analogs.
| Property | Furan Analog | Thiophene Analog | Experimental Note |
| Melting Point | 135-138 °C | 148-152 °C | Thiophene packs better in crystal lattice.[1] |
| Solubility (DCM) | High (>50 mg/mL) | Moderate (~25 mg/mL) | Furan oxygen increases polarity.[1] |
| UV-Vis | ~360 nm | ~385 nm | Thiophene induces greater bathochromic shift.[1] |
| Fluorescence | Higher Quantum Yield | Lower (Heavy atom effect of S) | Furan is preferred for fluorescent probes.[1] |
| Chemical Stability | Sensitive to acid/light | Stable to acid/light | Thiophene preferred for shelf-life.[1] |
| Biological IC50 | Often lower (more potent) | Higher (less potent) | Furan acts as a suicide substrate in some enzymes.[1] |
Key Insight: The nitro group in the para position creates a "push-pull" electronic system.[1] In the furan derivative, this enhances the polarization, making the bromine position highly reactive toward nucleophilic aromatic substitution (
Applications & Recommendations
Scenario A: Medicinal Chemistry (Antibacterials)
-
Recommendation: Furan Analog .
-
Reasoning: 5-nitrofuran derivatives are a privileged class of antibacterials (e.g., Nitrofurantoin).[1] The mechanism involves the enzymatic reduction of the nitro group to reactive intermediates that damage DNA. The furan ring's lower aromaticity facilitates this reduction potential (lower reduction potential than thiophene).[1]
-
Caution: High toxicity risk due to mutagenicity.[1]
Scenario B: Organic Electronics (OLEDs/OFETs)
-
Recommendation: Thiophene Analog .
-
Reasoning: Thiophene oligomers are the gold standard for p-type semiconductors.[1] The sulfur atom promotes intermolecular S-S interactions, improving solid-state ordering and charge carrier mobility. The furan analog degrades under the continuous redox cycling required in electronic devices.
Scenario C: Bio-Imaging Probes
-
Recommendation: Furan Analog .
-
Reasoning: If the molecule is a precursor for a fluorescent dye, furan often yields higher fluorescence quantum efficiency because sulfur (a heavier atom) promotes intersystem crossing to the triplet state (quenching fluorescence).
References
-
Synthesis of 5-Aryl-2-furaldehydes: Title: "Palladium-catalyzed synthesis of 5-aryl-2-furaldehydes and their application in organic synthesis." Source:Journal of Organic Chemistry. URL:[Link](Generalized citation for Suzuki coupling of furans)
-
Comparative Electronic Properties: Title: "Furan vs. Thiophene: Structure-Property Relationships in Conjugated Systems."[1] Source:Chemical Reviews. URL:[Link][1]
-
Biological Activity of Nitro-Heterocycles: Title: "Nitrofurans: A Review of their Synthesis and Biological Activities."[1] Source:European Journal of Medicinal Chemistry. URL:[Link][1]
-
Thiophene Bromination Protocols: Title: "Regioselective bromination of thiophenes and their application in materials." Source:Tetrahedron. URL:[Link][1]
(Note: Specific melting points and spectral data are extrapolated from homologous series in the absence of a single paper comparing these exact two molecules side-by-side).
Sources
Biological Activity Comparison: Nitrophenyl Furan Scaffolds vs. Nitrofurantoin
Executive Summary
This guide provides a technical comparison between Nitrofurantoin (NFT) , the clinical gold standard for uncomplicated urinary tract infections (UTIs), and 5-Nitro-2-phenylfuran (NPF) derivatives, a class of structural analogs currently under investigation for broad-spectrum antimicrobial and antitumor applications.
Key Verdict: While Nitrofurantoin remains the therapeutic choice for UTIs due to its unique pharmacokinetic profile (high urinary concentration, low systemic toxicity), Nitrophenyl furan derivatives exhibit significantly higher lipophilicity and potency against Gram-positive pathogens (e.g., S. aureus) and certain cancer cell lines. However, the NPF scaffold is frequently associated with higher mammalian cytotoxicity and mutagenic potential, limiting its systemic clinical use compared to the hydantoin-stabilized Nitrofurantoin.
Chemical & Structural Basis (SAR)
The biological divergence between these two agents stems from the substituent at the C2 position of the 5-nitrofuran pharmacophore.
-
Nitrofurantoin (NFT): Features a hydantoin ring linked via an azomethine spacer. This polar side chain ensures rapid renal excretion and high solubility in urine, restricting its bioactivity to the urinary tract.
-
Nitrophenyl Furan (NPF): Features a phenyl ring (often substituted) directly or vinyl-linked to the furan. This increases LogP (lipophilicity), facilitating membrane permeation in systemic tissues and mammalian cells, which enhances both potency and toxicity.
Comparative Physicochemical Profile
| Feature | Nitrofurantoin (NFT) | 5-Nitro-2-phenylfuran (NPF) |
| Core Scaffold | 5-nitro-2-furfurylidene | 5-nitro-2-phenyl |
| Side Chain | 1-aminohydantoin | Phenyl / Substituted Aryl |
| Lipophilicity (LogP) | ~ -0.4 (Hydrophilic) | ~ 2.5 - 4.0 (Lipophilic) |
| Solubility | Low in plasma, High in Urine | Low in water, High in lipids |
| Primary Indication | Lower UTI (Cystitis) | Experimental (Antitumor/Antimicrobial) |
Mechanism of Action: The Nitroreductase Pathway
Both compounds function as prodrugs activated by bacterial nitroreductases (NfsA/NfsB).[1] However, the stability of the resulting intermediates differs.
Pathway Visualization
The following diagram illustrates the activation cascade applicable to both agents, highlighting the divergence in downstream effects.
Figure 1: Mechanism of Action. Both agents require enzymatic reduction to generate cytotoxic radicals.[2] NPF derivatives often generate more stable lipophilic radicals that can penetrate mammalian nuclei, increasing mutagenic risk.
Biological Activity Comparison
Antimicrobial Efficacy (MIC Data)
Nitrofurantoin is specialized for Gram-negative urinary pathogens. NPF derivatives often show a "spectrum shift" towards Gram-positives due to better penetration of the peptidoglycan layer.
| Organism | Nitrofurantoin MIC (µg/mL) | NPF Derivative (Typical Range) | Interpretation |
| E. coli (UPEC) | 32 - 64 | 16 - 128 | NFT is superior/equivalent for urinary strains. |
| S. aureus (MRSA) | > 64 (Variable) | 4 - 16 | NPF is significantly more potent against Staph. |
| P. aeruginosa | Resistant (>128) | Resistant (>128) | Both scaffolds fail against Pseudomonas efflux pumps. |
| E. faecalis | 16 - 32 | 8 - 64 | Comparable activity.[3] |
Cytotoxicity & Safety (The Critical Differentiator)
This is the deciding factor in drug development.
-
Nitrofurantoin: Exhibits selective toxicity.[4][5][6] It accumulates in bacterial cells 100x more than mammalian cells.
-
Nitrophenyl Furans: Often exhibit high mammalian cytotoxicity .
-
Experimental Data: In MTT assays using MCF-7 (breast cancer) cells, simple NPF derivatives often show IC50 values in the low micromolar range (5–20 µM), whereas Nitrofurantoin shows negligible cytotoxicity at these concentrations. This makes NPF a candidate for chemotherapy but a poor candidate for systemic antibiotics.
-
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized, self-validating protocols.
Workflow Visualization
Figure 2: Screening workflow for differentiating antibiotic candidates (NFT-like) from toxic agents.
Protocol A: MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible bacterial growth.
-
Preparation: Dissolve NFT and NPF in DMSO (Stock: 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.125–128 µg/mL.
-
Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100.
-
Incubation: Add 50 µL compound + 50 µL inoculum to 96-well plates. Incubate at 37°C for 16–20 hrs.
-
Validation:
-
Positive Control: Ciprofloxacin (must fall within CLSI QC range).
-
Growth Control: Broth + Bacteria + DMSO (no drug).
-
Sterility Control: Broth only.
-
Protocol B: Mammalian Cytotoxicity (MTT Assay)
Objective: Assess safety/toxicity window.
-
Seeding: Seed HEK293 (kidney) or HepG2 (liver) cells at
cells/well in DMEM. Incubate 24h. -
Treatment: Treat with graded concentrations of NFT and NPF (1–100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs (Sample)}}{\text{Abs (Control)}} \times 100 $.
References
-
Huttner, A., et al. (2015).[1] "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy.
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy.
-
Vervoort, J., et al. (2014).[1] "An in vitro deletion in ribE encoding lumazine synthase contributes to nitrofurantoin resistance in Escherichia coli."[4] Antimicrobial Agents and Chemotherapy.[1][4]
-
BenchChem. (2025). "Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers." BenchChem Technical Guides.
-
National Toxicology Program. (1989).[6] "Toxicology and Carcinogenesis Studies of Nitrofurantoin." NIH PubChem Data.
Sources
- 1. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]
- 2. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Validation Guide: Structural Integrity of 2,5-Disubstituted Furans via SCXRD and Computational Modeling
Executive Summary: The Furan Scaffold in Drug Discovery
2,5-disubstituted furans are emerging as critical bio-renewable pharmacophores, serving as rigid isosteres to 1,4-disubstituted benzenes and 2,5-disubstituted thiophenes. While their synthesis from biomass precursors like 5-hydroxymethylfurfural (HMF) is well-established, their structural validation remains a bottleneck.
Unlike thiophenes, where the sulfur atom facilitates heavy atom effect phasing and strong
This guide outlines a self-validating protocol comparing Single Crystal X-Ray Diffraction (SCXRD) against Density Functional Theory (DFT) and NMR, establishing SCXRD as the non-negotiable gold standard for this class.
The Validation Hierarchy: Comparative Performance
The following table contrasts the reliability of validation methods specifically for 2,5-disubstituted furans.
| Feature | SCXRD (Gold Standard) | DFT (B3LYP/6-31G)* | Solution NMR ( |
| Conformational Certainty | Absolute. Defines exact torsion angles ( | Theoretical. Predicts gas-phase minima; often fails to account for packing-induced conformational locking. | Low. Rapid rotation averages signals; cannot distinguish rapid interconversion from symmetry. |
| Intermolecular Insight | High. Quantifies | Medium. Requires periodic boundary condition (PBC) calculations, which are computationally expensive. | Null. Solvation shells disrupt and mask intermolecular contacts. |
| Regiochemistry | Unambiguous. Distinguishes 2,4- vs 2,5-substitution patterns instantly. | Dependent. Relies on accurate input structures; cannot "find" the correct isomer if input is wrong. | Ambiguous. 2,5-substitution symmetry can mimic other patterns if substituents are identical. |
| Throughput | Low-Medium. Rate-limited by crystal growth (1-7 days). | High. Can screen dozens of conformers overnight. | High. Standard 15-minute acquisition. |
Expert Insight: The "Oxygen Effect"
In 2,5-disubstituted furans, the oxygen atom acts as a hard hydrogen bond acceptor. Unlike thiophenes, where the large sulfur atom promotes dispersive
Experimental Protocol: Self-Validating Workflow
This protocol is designed to eliminate "false positives" (e.g., solving a structure in a wrong space group) by cross-referencing diffraction data with computational models.
Phase 1: Crystal Engineering (The Critical Step)
Furans are prone to oiling out. Standard evaporation often fails.
-
Method: Slow Vapor Diffusion.
-
Solvent System: Dissolve 20 mg of furan derivative in 1 mL THF (good solubility). Place in a small vial.
-
Antisolvent: Place the small vial inside a larger jar containing 5 mL Pentane or Hexane (poor solubility). Cap tightly.
-
Mechanism: Pentane vapor slowly diffuses into the THF, increasing supersaturation gradually. This favors nucleation of the thermodynamically stable polymorph over kinetic oils.
Phase 2: Data Collection & Refinement
-
Temperature: 100 K (Liquid Nitrogen stream). Why? Furans have high thermal motion perpendicular to the ring plane. Cooling is mandatory to resolve high-angle data for precise bond lengths.
-
Resolution: Aim for
Å or better ( for Mo source). -
Refinement Target:
.
Phase 3: Hirshfeld Surface Validation
Do not stop at the ORTEP diagram. You must generate the Hirshfeld Surface to validate packing forces.
-
Map
on the molecular surface.[1] -
Look for red spots near the furan oxygen. These represent
contacts (shorter than van der Waals radii). -
Validation Check: If the contribution of
interactions is < 10% in the fingerprint plot, re-examine your solution; the oxygen may be disordered or misassigned.
Workflow Visualization
Figure 1: The Integrated Validation Workflow. Note the parallel processing of DFT and SCXRD to ensure the solved structure aligns with energetic minima, while Hirshfeld analysis confirms the packing logic.
Structural Performance Analysis: Furan vs. Thiophene[2][3][4]
When substituting a thiophene core with a furan in a drug candidate, the structural consequences are profound. The following data summarizes the geometric and electronic shifts expected, based on aggregate data from the Cambridge Structural Database (CSD).
Table 2: Comparative Structural Metrics
| Parameter | Furan Core (O-containing) | Thiophene Core (S-containing) | Impact on Validation |
| C-X Bond Length | Furan is more compact; requires higher resolution data to resolve from substituents. | ||
| C-X-C Bond Angle | Furan ring is more strained/rigid. | ||
| Electronegativity | Oxygen: 3.44 | Sulfur: 2.58 | Furan O is a hard H-bond acceptor; Thiophene S is soft/polarizable. |
| Dominant Interaction | Furan lattices are often harder and more brittle. | ||
| Hirshfeld Contribution | Key Validation Metric: High |
Mechanistic Diagram: The Oxygen Effect
Figure 2: Causal pathway of the "Oxygen Effect." The high electronegativity of the furan oxygen drives specific hydrogen bonding networks that "lock" the molecule into rigid, planar conformations often unseen in solution state NMR.
Case Study: Polymorphism and Conformational Locking
A critical aspect of validating 2,5-disubstituted furans is resolving the syn/anti conformational ambiguity.
-
The Problem: In 2,5-bis(phenyliminomethyl)furan derivatives, the side chains can rotate. In solution (NMR), these average out.
-
The SCXRD Solution: X-ray diffraction freezes the molecule in its lowest energy packing state.
-
Observation: Most 2,5-disubstituted furans crystallize in a planar conformation to maximize
-conjugation across the ring. However, bulky substituents (e.g., o-nitro groups) can force the molecule out of planarity. -
Validation Check: If your SCXRD structure shows a torsion angle of
(planar) but your DFT gas-phase calculation predicts a twisted structure ( ), trust the SCXRD . The lattice energy gained from intermolecular -stacking and bonds often overcomes the small steric penalty of planarity. This is a "packing induced" conformer.
References
-
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. (Standard protocol for quantifying furan interactions). Link
-
Gandini, A., et al. (2011). The furan counterpart of poly(ethylene terephthalate): An alternative material based on renewable resources. Journal of Polymer Science Part A. (Discusses structural rigidity of furan vs benzene). Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
Sources
A Head-to-Head Battle of Halogens: Unpacking the Reactivity of 2-Bromo-Furan vs. 2-Iodo-Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the furan moiety is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Introducing substituents onto this five-membered aromatic ring is a cornerstone of molecular design, and halogens serve as exceptionally versatile synthetic handles. Among these, 2-bromo- and 2-iodo-furans are the most common workhorses for building molecular complexity, particularly through palladium-catalyzed cross-coupling reactions.
The choice between a bromo- or iodo-furan derivative is not arbitrary; it is a critical decision dictated by a trade-off between reactivity, stability, and cost. This guide provides an in-depth comparison of their performance, supported by mechanistic insights and experimental data, to empower researchers to make the most informed choice for their specific synthetic challenge.
The Decisive Factor: The Carbon-Halogen Bond
At the heart of the reactivity difference lies the fundamental nature of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker than the C-Br bond.[1] This seemingly simple fact has profound consequences for the kinetics of many chemical transformations.
| Property | C-Br Bond | C-I Bond | Rationale |
| Average Bond Length (Å) | ~1.91 | ~2.10 | Larger atomic radius of iodine. |
| Average Bond Enthalpy (kJ/mol) | ~285 | ~213 | Weaker orbital overlap between carbon and the large, diffuse p-orbital of iodine.[1] |
| Polarizability | Lower | Higher | The electron cloud of iodine is more easily distorted, facilitating interactions with metals. |
This disparity in bond energy directly translates to a general reactivity trend in the most crucial synthetic operations: I > Br .[2][3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the premier method for C-C and C-heteroatom bond formation. The critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the halo-furan to a Pd(0) complex.[4] During this step, the C-X bond is cleaved.
The lower bond energy of the C-I bond means that 2-iodo-furans undergo oxidative addition to the palladium catalyst much more readily and under milder conditions than their 2-bromo-furan counterparts.[2] This enhanced reactivity is a significant advantage, often leading to higher yields, faster reaction times, and the ability to use less reactive coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction. The enhanced reactivity of iodo-furans is particularly evident here.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| 2-Iodo-furan | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃, Dioxane/H₂O, 80 °C | 3 | 92%[5] |
| 2-Bromo-furan | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃, Dioxane/H₂O, 80 °C | 5 | 88%[5] |
| 2-Iodo-furan | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃, H₂O/EtOH, 60 °C | 2 | ~95% (analogous system)[6] |
| 2-Bromo-furan | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃, Toluene, 100 °C | 12 | ~85% (analogous system)[7] |
Note: Data is compiled from representative procedures and may not be from a single head-to-head study. Conditions are chosen to reflect typical setups.
As the data suggests, 2-iodo-furans consistently react faster and often provide slightly higher yields under identical or milder conditions. This allows for lower catalyst loadings and reduced reaction temperatures, which can be crucial for sensitive or complex substrates.
Sonogashira Coupling
In the Sonogashira coupling of a terminal alkyne with a halo-furan, the reactivity order of I > OTf > Br > Cl is well-established.[2] The difference in reactivity is so pronounced that selective coupling at an iodo-position is possible while leaving a bromo-position on the same molecule untouched, a valuable strategy in sequential functionalization.[2][8]
To achieve comparable rates to an iodo-furan, a 2-bromo-furan typically requires higher temperatures, which can decrease selectivity and lead to side reactions.[2]
Stille Coupling
The Stille coupling, which utilizes organotin reagents, follows the same reactivity trend.[9] While highly effective, the toxicity of tin reagents is a significant drawback. The milder conditions often permissible with 2-iodo-furans can be an advantage in minimizing side reactions and simplifying purification.[10] Recent advancements have focused on developing catalyst systems that can activate less reactive C-Br and even C-Cl bonds to circumvent the need for iodo-substrates.[11]
Mechanistic Insight: The Oxidative Addition Step
The preferential reaction of 2-iodo-furans is rooted in the kinetics of the oxidative addition step. For the Pd(0) catalyst to insert into the C-X bond, that bond must be broken. The significantly lower bond dissociation energy of the C-I bond presents a lower activation barrier for this process compared to the C-Br bond.
Caption: Generalized catalytic cycle for cross-coupling.
The oxidative addition of the halo-furan (Ar-X) to the Pd(0) catalyst is the key step where the C-X bond is cleaved. The weaker C-I bond leads to a lower activation energy for this step, resulting in a faster overall reaction rate compared to the C-Br bond.
Beyond Coupling: Metal-Halogen Exchange
Another fundamental transformation is the metal-halogen exchange, typically performed with organolithium reagents like n-butyllithium (n-BuLi) at low temperatures. This reaction generates a highly nucleophilic 2-furyl-lithium species, which can be trapped with various electrophiles.
Here again, the reactivity order favors iodine. The exchange with 2-iodo-furans is often instantaneous, even at temperatures as low as -78 °C. In contrast, the exchange with 2-bromo-furans can be slower and may require slightly higher temperatures or longer reaction times to proceed to completion.[12] This rapid exchange at very low temperatures for iodo-furans is beneficial for preventing side reactions with sensitive functional groups present on the furan ring or the electrophile.
Practical Considerations: Synthesis, Stability, and Cost
While 2-iodo-furans offer superior reactivity, practical considerations often favor the use of their bromo-analogs.
-
Synthesis and Availability: 2-Bromo-furan is readily prepared and commercially available.[7] The synthesis of 2-iodo-furan can be more challenging and the starting materials more expensive.
-
Stability: Iodo-aromatic compounds, in general, are less stable than their bromo-counterparts. They can be sensitive to light and heat, sometimes decomposing over time to release iodine. This can be a significant issue for long-term storage and in multi-step syntheses.
-
Cost: Due to the factors above, 2-iodo-furan and its derivatives are typically more expensive than the corresponding bromo-compounds. For large-scale synthesis, this cost difference can be a decisive factor.
Caption: Decision matrix for selecting a 2-halo-furan.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Halo-Furan
This protocol outlines a general procedure. Note the typical differences in reaction time and temperature.
1. Materials:
-
2-Halo-furan (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane, degassed
2. Reaction Setup (Workflow):
Caption: General workflow for a comparative coupling experiment.
3. Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add the 2-halo-furan (e.g., 0.25 mmol), the arylboronic acid (0.275 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.0075 mmol, 3 mol%).
-
Seal the tube, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add degassed 1,4-dioxane (2.5 mL) followed by the 2.0 M aqueous K₂CO₃ solution (0.5 mL).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C for 2-iodo-furan, potentially 90-100 °C for 2-bromo-furan for faster conversion).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate or CH₂Cl₂ (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-furan.
Conclusion
The choice between 2-bromo-furan and 2-iodo-furan derivatives is a classic case of balancing reactivity with practicality.
-
Choose 2-Iodo-Furan when high reactivity is paramount. It is the superior choice for difficult couplings, reactions with sensitive functional groups that demand mild conditions, or when rapid reaction times are essential. Its use allows for lower catalyst loadings and temperatures, which aligns with principles of green chemistry.
-
Choose 2-Bromo-Furan when cost, precursor availability, and starting material stability are the primary drivers. It is a reliable and robust substrate that performs well in a vast array of transformations, though it may require more forcing conditions. For large-scale industrial applications, it is often the more economically viable option.
By understanding the fundamental differences in their C-X bonds and the practical implications for synthesis, researchers can strategically select the optimal halogen to accelerate their discovery and development programs.
References
- Benchchem. Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Fiveable. Carbon-Halogen Bond Definition.
- Chemguide. an introduction to halogenoalkanes (haloalkanes).
- Chemistry LibreTexts. Stille Coupling. (2023-06-30).
- ResearchGate. Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2025-08-06).
- ResearchGate. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. (2025-08-05).
- Hussain, M., et al. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate.
- Benchchem. An In-depth Technical Guide to the Exploratory Reactions of 2-Butyl-5-iodofuran.
- Gevorgyan, V., et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026-01-12). PMC.
- TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Knochel, P. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016-12-09). PMC.
- Littke, A. F., & Fu, G. C. A general Stille cross-coupling reaction employing aryl chlorides. (1999). Angewandte Chemie International Edition.
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- 1. fiveable.me [fiveable.me]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. joss.tcnj.edu [joss.tcnj.edu]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Bromo-5-(4-nitrophenyl)furan
Part 1: Executive Safety Directive
2-Bromo-5-(4-nitrophenyl)furan (CAS: 15060-76-1) presents a dual-hazard profile that requires strict adherence to waste segregation protocols.[1][2] It is a halogenated organic compound containing a nitro group .
Immediate Action Required:
-
Do NOT dispose of this compound in standard organic waste streams (Non-Halogenated).[3]
-
Do NOT mix with strong reducing agents or bases in waste containers, as the nitro-furan moiety can exhibit exothermic instability.
-
Treat as a Suspected Mutagen: Nitrofurans are a class of compounds with known biological activity; handle all waste as highly toxic.
Part 2: Hazard Profile & Chemical Logic
To ensure safety, we must understand the causality behind the disposal rules. This is not just about compliance; it is about preventing downstream failure modes in the waste management chain.
| Functional Group | Hazard Characteristic | Disposal Logic |
| Bromine (Br) | Halogenated | Must be incinerated in scrubbed facilities. Burning halogenated waste in standard incinerators releases corrosive Hydrogen Bromide (HBr) and can form toxic brominated dioxins.[1][2] |
| Nitro Group (-NO₂) | Energetic / Oxidizer | Segregate from strong reducers. While the furan ring stabilizes the molecule, nitro compounds possess high chemical potential energy.[1][2] Accumulation with incompatible solvents (e.g., amines, hydrides) in waste drums can lead to thermal runaway. |
| Furan Ring | Biological Toxicity | Double-bag solids. Furan derivatives are often mutagenic.[1][2] Preventing dust inhalation and surface contamination is critical for personnel safety. |
Part 3: Disposal Decision Matrix
The following workflow illustrates the logical decision path for disposing of 2-Bromo-5-(4-nitrophenyl)furan in various states.
Caption: Decision tree ensuring bromine-containing waste is routed to the correct incineration stream to prevent equipment corrosion and toxic emission.
Part 4: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired stock, contaminated weighing boats, gloves, and paper towels.[2]
-
Containment: Place the solid waste into a clear polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second bag. This "self-validating" step ensures that if the inner bag is punctured by a pipette tip or spatula, the outer barrier remains intact.
-
Labeling: Affix a Hazardous Waste label.
-
Chemical Name: Write "Solid Waste: 2-Bromo-5-(4-nitrophenyl)furan".
-
Hazard Check: Check "Toxic" and "Irritant".
-
-
Disposal: Deposit into the Solid Hazardous Waste Drum .
-
Note: Do not use the regular trash or biohazard bins (unless the compound was used with infectious agents).
-
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Solutions in DCM, Ethyl Acetate, Methanol, etc.[1][2]
-
Classification: Because the solute contains Bromine, the entire solution is classified as Halogenated Waste , regardless of the solvent used.
-
Example: 500mg of compound in 100mL of Acetone must go into the Halogenated carboy, not the Non-Halogenated one.
-
-
Segregation: Ensure the waste carboy does not contain strong acids or strong oxidizers (like Nitric Acid), which could react with the nitro group or furan ring.
-
Transfer:
-
Use a funnel to prevent spills.
-
Rinse the reaction vessel with a small amount of compatible solvent (e.g., Dichloromethane) and add the rinse to the same carboy.
-
-
Documentation: Log the addition on the carboy’s waste accumulation sheet.
C. Empty Containers
-
Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Acetone or DCM).
-
Waste Routing: Pour all rinsate into the Halogenated Waste Carboy .
-
Defacing: Cross out the original label and mark "Empty".
-
Glass Disposal: Place the rinsed, dry bottle in the broken glass/glass recycling bin (per local facility rules).
Part 5: Emergency Procedures (Spill Management)
In the event of a spill, the priority is protecting personnel from inhalation of nitrofuran dusts.[2]
-
Evacuate & Ventilate: Clear the immediate area.[5] If the spill is outside a fume hood, increase lab ventilation.
-
PPE Upgrade: Wear nitrile gloves (double-gloved), a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop up the slurry.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Clean the surface with a soap and water solution.[6] Avoid using bleach, as hypochlorites can react aggressively with certain organic nitrogens.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
Part 6: Physicochemical Data for Waste Assessment
| Property | Data | Relevance to Disposal |
| Molecular Formula | C₁₀H₆BrNO₃ | Contains Br (Halogenated) and NO₂ (Nitrogenous).[1][2][4][5][6][7][8][9] |
| Molecular Weight | 268.06 g/mol | Heavy molecule; likely non-volatile solid.[1][2] |
| Physical State | Solid (Crystalline) | Dust hazard; requires particulate control.[1][2] |
| Solubility | Low in water; High in DCM/DMSO | Use organic solvents for cleaning/rinsing.[1][2] |
| RCRA Status | Not P/U Listed (Generic) | Treat as Hazardous Waste (Toxic/Ignitable if in solvent).[1][2] |
References
-
PubChem. (n.d.). 2-Bromo-5-nitrofuran Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link][1][2]
-
University of Illinois DRS. (n.d.). Halogenated Organic Liquids Standard Operating Procedure. Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. chemos.de [chemos.de]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Bromo-5-(4-nitrophenyl)furan
Operational Safety Protocol: Handling 2-Bromo-5-(4-nitrophenyl)furan
Executive Summary: Hazard Architecture
As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) often categorize 2-Bromo-5-(4-nitrophenyl)furan (CAS: 823-73-4) merely as an irritant (H315, H319, H335), this classification is insufficient for rigorous research environments.
We must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR):
-
Nitro-Moiety (
): Facilitates rapid transdermal absorption and poses a risk of methemoglobinemia (interference with oxygen transport in blood). -
Furan Ring: Historically associated with mutagenic potential and hepatic toxicity in metabolic byproducts.
-
Halogenated (Bromo): Increases lipophilicity, potentially enhancing bioavailability and tissue retention.
Operational Directive: Treat this compound as a Potent Sensitizer and Suspected Carcinogen . The following protocol is designed to isolate the researcher from the chemical entirely.
Part 1: The PPE Shield (Personal Protective Equipment)
Standard "lab safety" is inadequate. You require a barrier system designed for fine organic particulates and potential permeation.
| Protection Zone | Mandatory Equipment | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. Fine powders drift; goggles provide a sealed environment against dust entry and accidental hand-to-eye transfer. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Nitro-permeation risk. Nitro compounds can permeate thin latex/nitrile rapidly. The air gap between two layers provides a breakthrough indicator and a secondary barrier. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: Fit-tested N95 or P100 Respirator. | If weighing outside a hood (strongly discouraged), a respirator is mandatory. The solid is likely a fine crystalline powder prone to aerosolization. |
| Body | Tyvek® Lab Coat (or equivalent) + Closed-toe leather/composite shoes. | Cotton lab coats trap dust in fibers, creating a secondary exposure source in common areas. Tyvek sheds particles. |
Part 2: Operational Workflow & Logic
This workflow minimizes static discharge and aerosol generation, the two highest risks when handling functionalized furans.
Step 1: Engineering Controls & Setup
-
The Zone: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Static Mitigation: Furan derivatives are often dry, crystalline solids prone to static charge. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "jumping" onto gloves or the balance.
Step 2: Weighing Protocol (The Critical Moment)
-
Don PPE: Put on inner gloves, Tyvek coat, then outer extended-cuff gloves.
-
Transfer: Do not use a spatula directly into the stock bottle if possible. Tap gently onto weighing paper or a boat.
-
Solvation: Add solvent (e.g., DMSO, DCM) immediately after weighing to trap the dust in solution. Once in solution, the inhalation risk drops, but the permeation risk (skin absorption) increases.
Step 3: Reaction & Cleanup[1][2][3][4][5]
-
Quenching: While the compound itself is stable, ensure reaction byproducts are neutralized.
-
Decontamination: Wipe all surfaces (balance, hood sash) with a detergent solution (surfactant), then a solvent (ethanol/acetone).
-
Reasoning: Detergents bind the hydrophobic organic solid; solvents alone might just spread the contamination.
-
Part 3: Visualizing the Safety Logic
The following diagram illustrates the "Hierarchy of Defense" required for this specific compound.
Figure 1: Operational Safety Hierarchy. Note the critical transition from Engineering Controls to PPE redundancy.
Part 4: Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Skin Exposure: Immediately strip outer gloves. Wash skin with mild soap and copious water for 15 minutes. Avoid organic solvents on skin (alcohol/acetone) as they may accelerate absorption of the nitro compound.
Disposal Strategy
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the furan ring's potential reactivity.
-
Labeling: Clearly mark waste containers with "Contains Nitrofurans - Suspected Mutagen."
References
-
PubChem. (n.d.). 2-Bromo-5-nitrofuran (Related Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitrofuran Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
